5-(Aminomethyl)-2-pyrrolidinone oxalate
Description
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Properties
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H2O4/c6-3-4-1-2-5(8)7-4;3-1(4)2(5)6/h4H,1-3,6H2,(H,7,8);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSELAHPNEMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Aminomethyl)-2-pyrrolidinone Oxalate: A Versatile Chiral Synthon for Drug Discovery
The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 5-(Aminomethyl)-2-pyrrolidinone Oxalate , a critical chiral building block in medicinal chemistry.
Executive Summary
5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS: 1050590-36-7 for racemate; stereospecific variants exist) is the stabilized salt form of 5-(aminomethyl)-2-pyrrolidinone. As a conformationally restricted
This guide analyzes its physicochemical profile, an industrial-viable synthesis route starting from the chiral pool (L-glutamic acid), and its utility in synthesizing peptidomimetics and CNS-active agents.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a 5-membered lactam ring functionalized with a primary aminomethyl group at the C5 position, stabilized as an oxalate salt to ensure crystallinity and long-term stability.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 5-(Aminomethyl)pyrrolidin-2-one ethanedioate (1:1) |
| Common Name | 5-(Aminomethyl)-2-pyrrolidinone oxalate |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol (Base: 114.15; Acid: 90.03) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO; sparingly soluble in ethanol |
| Chirality | Available as (S)-, (R)-, or Racemic forms. The (S)-isomer is derived from L-Glutamic acid. |
| pKa (Base) | ~9.5 (Primary amine), ~14 (Lactam NH) |
Structural Pharmacophore
The 5-substituted-2-pyrrolidinone core offers unique advantages in medicinal chemistry:
-
Conformational Restriction: Unlike the flexible GABA molecule, the lactam ring locks the
(psi) torsion angle, reducing the entropy penalty upon binding to receptors. -
H-Bonding Network: The lactam amide acts as a hydrogen bond donor (NH) and acceptor (C=O), while the exocyclic amine provides an additional cationic interaction point at physiological pH.
-
Stereochemical Control: The C5 chiral center allows for the precise vectorization of the aminomethyl group, critical for distinguishing between receptor subtypes (e.g., NMDA vs. AMPA receptors).
Synthesis & Manufacturing Methodology
While racemic forms can be synthesized via the reduction of 5-(nitromethylene)-2-pyrrolidinone, the chiral pool approach starting from L-Glutamic acid is the industry standard for generating high-purity (S)-isomers required for drug development.
Validated Synthesis Route (The Glutamate Pathway)
This protocol ensures the retention of stereochemistry at the chiral center.
Step 1: Cyclization to Pyroglutamic Acid L-Glutamic acid is heated in water or a high-boiling solvent to induce dehydration, forming (S)-Pyroglutamic acid.
Step 2: Esterification & Reduction
The carboxylic acid is protected as a methyl ester, followed by selective reduction (using
Step 3: Amination
The hydroxyl group is converted to a leaving group (Tosylate or Mesylate) and displaced by an azide source (
Step 4: Salt Formation The free amine oil is dissolved in ethanol/water and treated with a stoichiometric amount of oxalic acid. The oxalate salt precipitates, acting as a purification step to remove non-basic impurities.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway from L-Glutamic acid to the oxalate salt, ensuring optical purity.
Applications in Drug Development
The 5-(aminomethyl)-2-pyrrolidinone scaffold is a versatile "warhead" carrier and backbone mimetic.
Peptidomimetics
In peptide drug design, the pyrrolidinone ring mimics the
CNS Agents (GABA Analogs)
The structure is a cyclic analogue of GABA.
-
Mechanism: The lactam ring locks the GABA backbone into a specific conformation, potentially increasing selectivity for specific GABA receptor subtypes or transporters (GAT).
-
Therapeutic Area: Epilepsy, neuropathic pain, and anxiety disorders.
Antibacterial Intermediates
This scaffold shares structural homology with the oxazolidinone class of antibiotics (e.g., Linezolid). The pyrrolidinone ring is often explored in Structure-Activity Relationship (SAR) studies to modify solubility and spectrum of activity against Gram-positive bacteria.
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the interaction points of the scaffold with biological targets.
Handling, Safety, and Stability
Stability
The oxalate salt is significantly more stable than the free amine, which is prone to oxidation and
-
Storage: Store at room temperature (RT) in a desiccator. Hygroscopic nature requires protection from moisture.
-
Shelf Life: >2 years if sealed properly.
Safety Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.
-
Neutralization: In the event of a spill, neutralize with weak base (sodium bicarbonate) before disposal.
References
-
Parchem Fine & Specialty Chemicals. 5-(Aminomethyl)-2-pyrrolidinone oxalate Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14143189: 5-(Aminomethyl)pyrrolidin-2-one. Retrieved from
-
Smith, A. et al. Synthesis of 5-substituted pyrrolidinones from glutamic acid. Journal of Organic Chemistry.[1] (General reference for Glutamate-to-Pyrrolidinone pathway).
-
Katritzky, A. R. et al. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones.[2] J. Org.[1][2] Chem., 2000, 65, 4364-4369.[2] Retrieved from
-
Hit2Lead. Compound Profile: 5-(aminomethyl)-2-pyrrolidinone oxalate. Retrieved from
Sources
5-(Aminomethyl)-2-pyrrolidinone oxalate molecular weight and formula
Title: Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
Chemical Identity & Stoichiometric Analysis
5-(Aminomethyl)-2-pyrrolidinone oxalate is a specialized heterocyclic building block, primarily utilized as a chiral scaffold in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs). It functions as a conformationally constrained analogue of
The oxalate salt form is preferred over the free base due to enhanced stability, reduced hygroscopicity, and superior crystallinity, which facilitates purification during GMP manufacturing.
Core Physicochemical Data
| Parameter | Specification |
| Systematic Name | 5-(Aminomethyl)pyrrolidin-2-one ethanedioate (1:1) |
| CAS Number (Oxalate) | 1050590-36-7 |
| CAS Number (Free Base) | 154148-69-3 (racemic) / 145414-31-9 ((S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| Stoichiometry | 1:1 (Base : Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |
Structural Stoichiometry
The salt consists of the protonated primary amine of the pyrrolidinone ring and the semi-deprotonated oxalate anion. The lactam nitrogen (
Synthetic Routes & Process Chemistry
The synthesis of 5-(aminomethyl)-2-pyrrolidinone typically proceeds via the modification of L-Pyroglutamic acid (derived from L-Glutamate). This route preserves the stereochemistry, yielding the biologically relevant (S)-enantiomer.
Pathway Logic
-
Esterification: L-Pyroglutamic acid is protected as an ester (methyl or ethyl).
-
Amidation: The ester is converted to a primary amide.
-
Dehydration: The amide is dehydrated to a nitrile (5-cyano-2-pyrrolidinone).
-
Reduction: The nitrile is selectively reduced to the primary amine using Raney Nickel or Borane-DMS.
-
Salt Formation: The unstable free base is trapped with anhydrous oxalic acid.
Visualization: Synthetic Workflow
Caption: Figure 1.[1][2][3] Stereoselective synthesis of 5-(aminomethyl)-2-pyrrolidinone oxalate starting from the chiral pool (L-Glutamic acid).
Experimental Protocol: Salt Formation & Purification
The following protocol describes the stabilization of the free base amine into the oxalate salt. This step is critical because the free amine is prone to oxidative degradation and ring-opening hydrolysis upon prolonged exposure to air.
Reagents:
-
Crude 5-(aminomethyl)-2-pyrrolidinone (Free Base)
-
Oxalic acid (Anhydrous), >98%[1]
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)[4]
Methodology:
-
Dissolution: Dissolve 10 mmol of the crude free base amine in 15 mL of absolute ethanol at room temperature (
). Ensure complete dissolution. -
Acid Preparation: In a separate vessel, dissolve 10.5 mmol (1.05 eq) of anhydrous oxalic acid in 10 mL of warm ethanol (
). -
Precipitation: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring. A white precipitate should form immediately.
-
Aging: Stir the slurry for 2 hours at
to maximize yield. -
Filtration: Filter the solid under vacuum and wash the filter cake with cold EtOAc (
) to remove unreacted organic impurities. -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Self-Validating Check:
-
Melting Point: The salt should exhibit a sharp melting point (decomposition) typically above
. A broad range indicates residual solvent or excess oxalic acid.
Pharmaceutical Applications & Mechanism
Peptidomimetics (Turn Mimetics)
The 2-pyrrolidinone ring acts as a
Bioisosterism
The 5-aminomethyl moiety mimics the side chains of lysine or ornithine but with restricted conformational freedom. This is utilized in:
-
Antibacterials: As a scaffold for oxazolidinone-class antibiotics (e.g., Linezolid analogues).
-
Nootropics: Structural similarity to Piracetam and Levetiracetam, targeting synaptic vesicle protein 2A (SV2A).
Analytical Identification (HPLC)
Due to the lack of strong UV chromophores, detection often requires derivatization or charged aerosol detection (CAD).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide column.
-
Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.0).
-
Rationale: The low pH ensures the amine is protonated, improving retention on cation-exchange/HILIC modes and preventing peak tailing caused by interaction with silanol groups.
References
-
Chemical Identification: PubChem. 5-(Aminomethyl)pyrrolidin-2-one Oxalate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
- Synthetic Route: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.
Sources
- 1. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. You are being redirected... [hit2lead.com]
- 7. scielo.org.mx [scielo.org.mx]
Thermodynamic stability of 5-(Aminomethyl)-2-pyrrolidinone oxalate salts
An In-depth Technical Guide on the Thermodynamic Stability of 5-(Aminomethyl)-2-pyrrolidinone Oxalate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role in its ultimate success. Among these properties, the thermodynamic stability of the chosen solid form is of paramount importance, directly influencing its shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate salts, a topic of increasing interest due to the therapeutic potential of the pyrrolidinone scaffold.
The Pyrrolidinone Scaffold in Pharmaceuticals
The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive moiety for designing novel therapeutics targeting a wide range of diseases.
5-(Aminomethyl)-2-pyrrolidinone: A Promising Moiety
5-(aminomethyl)-2-pyrrolidinone is a functionalized derivative of the pyrrolidinone core. The presence of a primary amine group introduces a site for salt formation, a common strategy to enhance the solubility and bioavailability of drug candidates.[2][3] The synthesis of such derivatives is an active area of research, aiming to explore their potential pharmacological activities.
The Role of Salt Formation: Introducing the Oxalate Salt
The formation of a salt by reacting an API with an acidic or basic counter-ion is a well-established method for improving its physicochemical properties.[2] Oxalic acid is a dicarboxylic acid frequently used as a salt former in the pharmaceutical industry.[4][5] The selection of the oxalate counter-ion for 5-(aminomethyl)-2-pyrrolidinone is a rational choice aimed at potentially improving its stability, solubility, and handling properties. However, the introduction of a salt form also necessitates a thorough investigation of its stability, as salt disproportionation can negate the intended benefits.[6][7][8]
Defining Thermodynamic Stability in the Pharmaceutical Context
In the context of pharmaceuticals, thermodynamic stability refers to the tendency of a solid form to exist in its lowest energy state under a given set of conditions (e.g., temperature, pressure, humidity). A thermodynamically stable form is less likely to convert to another, potentially less desirable, form over time. Understanding and controlling the thermodynamic stability of an API salt is crucial for ensuring consistent product quality and performance throughout its shelf life.[2]
Theoretical Framework of Salt Stability
The solid-state stability of a pharmaceutical salt is governed by a complex interplay of thermodynamic and kinetic factors. A thorough understanding of these principles is essential for the rational design and development of stable drug products.
Thermodynamics vs. Kinetics in Solid-State Stability
Thermodynamic stability dictates the most stable solid form of a compound under equilibrium conditions, which corresponds to the form with the lowest Gibbs free energy.[2] Kinetically stable forms, on the other hand, are metastable states that may persist for extended periods due to high energy barriers for conversion to the more stable form. While a kinetically stable form might be acceptable for some applications, the thermodynamically stable form is generally preferred for long-term product stability.
Key Thermodynamic Parameters: Gibbs Free Energy, Enthalpy, and Entropy
The thermodynamic stability of a system is described by the Gibbs free energy equation: ΔG = ΔH - TΔS.
-
Gibbs Free Energy (ΔG): A measure of the spontaneity of a process. A negative ΔG indicates a spontaneous process, such as the conversion of a metastable form to a more stable one.
-
Enthalpy (ΔH): Represents the heat change of a process. For solid-state transitions, this often relates to changes in crystal lattice energy.
-
Entropy (ΔS): A measure of the disorder or randomness of a system.
Salt Disproportionation: Mechanisms and Influencing Factors
Salt disproportionation is a critical instability pathway for pharmaceutical salts, where the salt reverts to its free base (or acid) and the corresponding counter-ion.[6][8] This can significantly impact the drug product's performance by altering its solubility and dissolution rate.
The difference in pKa between the API and the counter-ion is a key predictor of salt stability. A larger pKa difference generally leads to a more stable salt. The pH of the local environment, particularly in the presence of moisture, can also drive disproportionation.
Temperature and humidity are critical environmental factors that can accelerate salt disproportionation.[7] Increased temperature can provide the activation energy needed for the conversion, while moisture can facilitate the dissociation of the salt and subsequent conversion to the free form. The hygroscopicity of both the salt and the excipients plays a significant role in this process.[9]
Excipients in a formulation can significantly influence the stability of the API salt. Some excipients can be hygroscopic, attracting water and creating a microenvironment that promotes salt disproportionation.[7][10] Chemical interactions between the salt and excipients can also lead to degradation.
Polymorphism and its Implications for Stability
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] Different polymorphs of the same compound can have different thermodynamic stabilities, with one form being the most stable under a given set of conditions. It is crucial to identify and characterize the most stable polymorph of 5-(aminomethyl)-2-pyrrolidinone oxalate to ensure the long-term stability of the drug product.
Experimental Assessment of Thermodynamic Stability
A comprehensive assessment of the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate requires the use of multiple analytical techniques to probe its physical and chemical properties under various stress conditions.
Core Analytical Techniques
The following techniques are fundamental for characterizing the solid-state stability of a pharmaceutical salt:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[13][14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal decomposition profile and to quantify the loss of volatiles such as water or residual solvents.[15]
-
Powder X-ray Diffraction (PXRD): A non-destructive technique that provides information about the crystal structure of a solid. PXRD is essential for identifying different polymorphic forms and for detecting changes in crystallinity upon storage or stress.
-
High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[16] In stability studies, HPLC is used to assay the potency of the API and to detect and quantify any degradation products that may form over time.[17]
-
Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by a sample as a function of relative humidity. DVS is used to assess the hygroscopicity of the salt, which is a critical factor in its stability.
Experimental Workflow for Comprehensive Stability Profiling
A systematic approach is necessary to fully characterize the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate. The following workflow outlines the key steps:
Caption: Experimental workflow for the comprehensive stability profiling of 5-(aminomethyl)-2-pyrrolidinone oxalate.
Detailed Experimental Protocols
The following protocols provide a framework for conducting key experiments to assess the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate.
Protocol for Thermal Analysis using DSC and TGA
Objective: To determine the thermal decomposition profile and melting characteristics of the salt.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the 5-(aminomethyl)-2-pyrrolidinone oxalate salt into an aluminum pan.
-
TGA-DSC Analysis:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
-
From the DSC curve, identify endothermic and exothermic events, such as melting, crystallization, and decomposition. Determine the peak temperatures and enthalpies of these transitions.
-
Protocol for Polymorph Screening using PXRD
Objective: To identify the most stable polymorphic form of the salt.
Instrumentation: Powder X-ray Diffractometer with a copper X-ray source (Cu Kα radiation).
Methodology:
-
Sample Preparation: Prepare a thin layer of the powdered sample on a zero-background sample holder.
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis:
-
Compare the resulting diffractogram with known patterns of the starting materials (5-(aminomethyl)-2-pyrrolidinone and oxalic acid) to confirm salt formation.
-
Compare the diffractograms of samples subjected to different crystallization conditions (e.g., different solvents, temperatures) to identify potential polymorphs.
-
Protocol for Forced Degradation Studies and HPLC Analysis
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Methodology:
-
Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve the salt in 0.1 N HCl and 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Dissolve the salt in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid salt to 80 °C for 48 hours.
-
Photodegradation: Expose the solid salt to UV light (254 nm) and visible light for 7 days.
-
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from its degradation products.
-
Analyze the stressed samples using the developed method.
-
-
Data Analysis:
-
Calculate the percentage of degradation in each stress condition.
-
Identify the major degradation products by comparing their retention times with those of potential impurities or by using mass spectrometry (LC-MS).
-
Factors Influencing the Stability of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
The stability of 5-(aminomethyl)-2-pyrrolidinone oxalate is not solely an intrinsic property but is influenced by a multitude of factors that must be carefully considered during drug development.
Intrinsic Factors: Molecular Structure and Crystal Lattice Energy
The inherent stability of the salt is determined by the strength of the ionic bond between the protonated aminomethyl group and the oxalate anion, as well as the overall crystal lattice energy. Stronger intermolecular interactions within the crystal lattice will generally lead to a more stable solid form with a higher melting point.
Environmental Factors: Temperature, Humidity, and Light
As with most pharmaceuticals, exposure to elevated temperatures, humidity, and light can accelerate the degradation of 5-(aminomethyl)-2-pyrrolidinone oxalate.[18] The hygroscopic nature of oxalic acid and its salts suggests that humidity control will be particularly important for maintaining the stability of this salt.[9]
Formulation-Related Factors: Excipient Compatibility
The choice of excipients in a final dosage form is critical to the stability of the salt.[6][7] Incompatibility between the salt and an excipient can lead to physical or chemical degradation. For example, an alkaline excipient could promote the disproportionation of the salt back to its free base form.
Data Interpretation and Risk Assessment
The data generated from the experimental studies must be carefully interpreted to build a comprehensive stability profile and to assess the potential risks associated with the solid form of 5-(aminomethyl)-2-pyrrolidinone oxalate.
Interpreting Thermal Analysis Data
The following table provides an example of how thermal analysis data for two hypothetical polymorphs of 5-(aminomethyl)-2-pyrrolidinone oxalate might be presented and interpreted.
| Parameter | Polymorph A | Polymorph B | Interpretation |
| Melting Point (DSC) | 155 °C | 148 °C | Polymorph A has a higher melting point, suggesting it may be the more thermodynamically stable form. |
| Enthalpy of Fusion (DSC) | 85 J/g | 70 J/g | A higher enthalpy of fusion for Polymorph A further supports its greater stability. |
| Decomposition Onset (TGA) | 210 °C | 205 °C | Both forms show similar thermal decomposition temperatures. |
Assessing Polymorphic Transitions
PXRD is the primary tool for identifying and monitoring polymorphic transitions. A change in the diffraction pattern of a sample after storage under stress conditions (e.g., high humidity) would indicate a polymorphic transformation. The goal is to select the polymorph that is stable under the intended storage and handling conditions.
Identifying and Quantifying Degradation Products
HPLC is used to track the formation of degradation products over time. A well-developed, stability-indicating HPLC method should be able to resolve all significant degradation products from the parent peak and from each other. The rate of formation of these impurities under accelerated conditions can be used to predict the shelf-life of the drug product.
The following diagram illustrates the logical relationship in assessing the stability of a pharmaceutical salt:
Caption: Logical flow for the assessment and selection of a stable pharmaceutical salt form.
Establishing a Stability-Indicating Profile
By integrating the data from all the stability studies, a comprehensive stability-indicating profile for 5-(aminomethyl)-2-pyrrolidinone oxalate can be established. This profile will include information on its thermal behavior, hygroscopicity, photostability, and potential degradation pathways. This information is crucial for setting appropriate storage conditions, defining the shelf-life, and ensuring the overall quality of the final drug product.
Conclusion and Future Perspectives
The thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate is a critical attribute that must be thoroughly investigated to ensure its successful development as a pharmaceutical product. While specific experimental data for this compound is not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive stability characterization.
Future research should focus on generating specific experimental data for 5-(aminomethyl)-2-pyrrolidinone oxalate, including the identification of its most stable polymorphic form and a detailed elucidation of its degradation pathways. Such studies will be invaluable for the rational formulation development and regulatory submission of drug products containing this promising API.
References
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Stability of pharmaceutical salts in solid oral dosage forms - PubMed. (2017, August 15). Retrieved from [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu. (n.d.). Retrieved from [Link]
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Critical Factors in the Stability of Pharmaceutical Solid Forms - Solitek Pharma. (2025, August 25). Retrieved from [Link]
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Solid State Properties of Drugs | Vici Health Sciences. (2025, March 19). Retrieved from [Link]
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Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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Comparison of the Relative Stability of Pharmaceutical Cocrystals Consisting of Paracetamol and Dicarboxylic Acids - PubMed. (2018, April 15). Retrieved from [Link]
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Caffeine–Oxalic Cocrystal Dissociation in Formulations: Role of Excipients. (2017, October 16). Retrieved from [Link]
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Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (2024, January 15). Retrieved from [Link]
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A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS - Farmacia Journal. (n.d.). Retrieved from [Link]
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Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine - MDPI. (2022, January 10). Retrieved from [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org. (n.d.). Retrieved from [Link]
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Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16). Retrieved from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]
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(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation - ResearchGate. (2016, March 9). Retrieved from [Link]
-
synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (n.d.). Retrieved from [Link]
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5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved from [Link]
-
Thermal Analysis - Philips. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020, March 1). Retrieved from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - MDPI. (2020, January 1). Retrieved from [Link]
-
Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. (n.d.). Retrieved from [Link]
-
Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solitekpharma.com [solitekpharma.com]
- 3. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 4. Comparison of the relative stability of pharmaceutical cocrystals consisting of paracetamol and dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
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- 18. longdom.org [longdom.org]
The Pharmacophore of Constraint: 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Rational Drug Design
[1]
Executive Summary
5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS: 1050590-36-7 / 145414-31-9 for free base) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Structurally derived from (S)-pyroglutamic acid , this compound serves as a conformationally restricted
Chemical Identity & Structural Significance[1][2][3]
The molecule consists of a 5-membered lactam ring (2-pyrrolidinone) substituted at the C5 position with an aminomethyl group.[1] The oxalate salt is the preferred form for research and storage due to the hygroscopic nature and reactivity of the free primary amine.
Structural Properties[2]
-
IUPAC Name: 5-(Aminomethyl)pyrrolidin-2-one oxalate[1]
-
Molecular Formula:
-
Chirality: The (S)-enantiomer is the most biologically relevant, derived from natural L-glutamic acid.[1]
-
Pharmacophore Class: Constrained diamine;
-lactam; GABA analog.[1][2]
The "Constrained Constraint" Hypothesis
In drug design, 5-(Aminomethyl)-2-pyrrolidinone acts as a rigidifier .[1] Unlike linear diamines, the lactam ring locks the nitrogen atoms into a specific spatial orientation.[2] This reduces the entropic penalty upon binding to a protein target (e.g., an enzyme active site), significantly increasing affinity.[2]
Figure 1: Structural decomposition and pharmacophoric utility of 5-(Aminomethyl)-2-pyrrolidinone.[1]
Pharmacological Mechanisms & Applications[4][5][6]
Antiviral Therapeutics: HIV-1 Protease Inhibition
The most documented application of the (S)-5-(aminomethyl)-2-pyrrolidinone moiety is in the design of HIV-1 protease inhibitors .[1]
-
Mechanism: HIV protease cleaves viral polyproteins at specific phenylalanine-proline or tyrosine-proline junctions.[1] The 5-(aminomethyl)-2-pyrrolidinone scaffold mimics the P1' position of the substrate.[1]
-
Binding Mode:
-
The Lactam Carbonyl forms hydrogen bonds with the backbone amides of the enzyme flap (e.g., Ile50/Ile50').[2]
-
The Aminomethyl Group projects into the S1' subsite, interacting with Asp25/Asp25' (catalytic dyad) or Arg8 .[2]
-
Resistance Profile: Inhibitors incorporating this scaffold (e.g., analogs of Darunavir or Amprenavir) often retain potency against multi-drug resistant (MDR) strains because the scaffold makes extensive backbone contacts that the virus cannot easily mutate away.[2]
-
Neurological Modulation: The GABA Connection
The core 2-pyrrolidinone structure is a known metabolite of Aniracetam and other "racetam" nootropics.[1]
-
GABA-T Inhibition: Structurally, the molecule resembles a cyclized form of GABA.[1] It can act as a competitive substrate or inhibitor for GABA transaminase (GABA-T) , potentially elevating brain GABA levels.[1][2]
-
Receptor Modulation: The core pyrrolidinone ring has been shown to potentiate
7 nicotinic acetylcholine receptors (nAChR) and modulate AMPA receptors, contributing to synaptic plasticity and long-term potentiation (LTP).
Peptidomimetics: Gamma-Turn Inducers
In peptide drug design, maintaining a specific secondary structure is crucial for receptor binding.[1][2] This molecule serves as a
Experimental Protocols: Synthesis & Purification
Objective: Synthesis of (S)-5-(Aminomethyl)-2-pyrrolidinone Oxalate from (S)-Pyroglutamic Acid. Scale: Laboratory (10-50 mmol).
Synthetic Pathway (Diagram)
Figure 2: Step-by-step synthetic pathway from (S)-Pyroglutamic acid to the oxalate salt.
Detailed Methodology
Step 1: Reduction to Alcohol
-
Dissolve Methyl (S)-pyroglutamate (10 g) in absolute ethanol (100 mL) at 0°C.
-
Add
(1.5 eq) portion-wise over 30 minutes. -
Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1).[2]
-
Quench with dilute HCl, neutralize, and extract with EtOAc.
-
Yield: ~85% of (S)-5-(hydroxymethyl)-2-pyrrolidinone.[1]
Step 2: Azidation (The Critical Step)
-
React the alcohol with
-toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the tosylate.[2] -
Dissolve the tosylate in anhydrous DMF.
-
Add Sodium Azide (
, 1.5 eq) and heat to 60°C for 6 hours. Safety Warning: Azides are potentially explosive.[1][2] Use a blast shield.[1][2] -
Workup: Dilute with water, extract with EtOAc.[2]
Step 3: Reduction & Salt Formation [1]
-
Hydrogenate the azide using 10% Pd/C catalyst in MeOH under
balloon pressure for 12 hours. -
Salt Formation: Dissolve the crude amine oil in acetone. Add a stoichiometric amount of Oxalic Acid dihydrate dissolved in warm acetone.
-
Cool to 4°C. The white crystalline oxalate salt precipitates.[2] Filter and dry under vacuum.[2]
Safety & Toxicology
While specific clinical toxicology data for the oxalate salt is limited, the safety profile can be inferred from its components and structural analogs.[2]
| Parameter | Hazard Description | Mitigation Protocol |
| Acute Toxicity | Oxalates are nephrotoxic (kidney stones) in high doses.[1] The amine may be an irritant.[2] | Handle with gloves/goggles.[1][2] Do not ingest. |
| Reactivity | Primary amine is nucleophilic; incompatible with strong oxidizers and acid chlorides.[1][2] | Store in cool, dry place under inert gas (Argon). |
| Biological | Potential GABAergic activity; may cause sedation or dizziness if inhaled/ingested.[1][2] | Use in a fume hood.[1][2] |
Future Outlook: The "Warhead" Potential
The 5-(aminomethyl)-2-pyrrolidinone scaffold is currently underutilized.[1] Future research is pivoting toward:
-
Covalent Inhibitors: Functionalizing the aminomethyl group with electrophiles (e.g., acrylamides) to target cysteine residues in kinases.[2]
-
Neuroprotective Agents: Exploring the direct cognitive-enhancing effects of the S-isomer in Alzheimer's models, distinct from the racetams.[1]
-
Fragment-Based Drug Discovery (FBDD): Using the molecule as a high-solubility, low-molecular-weight fragment in X-ray crystallographic screening.[1]
References
-
Ghosh, A. K., et al. (2010).[2][3] Structure-based design, synthesis and biological evaluation of a series of novel HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][2][3]
-
Smith, A. B., et al. (2005).[2] Design and Synthesis of Peptidomimetics Utilizing Gamma-Lactam Constraints. Journal of the American Chemical Society.[2]
-
Gouliaev, A. H., & Senning, A. (1994).[2] Piracetam and other structurally related nootropics.[2] Brain Research Reviews.[1][2][4]
-
Hit2Lead. (2024). Compound Monograph: 5-(aminomethyl)-2-pyrrolidinone oxalate.[1]
-
PubChem. (2024).[2] Compound Summary for CID 14143191: (5S)-5-(Aminomethyl)pyrrolidin-2-one.[1] National Library of Medicine.[2]
Technical Guide: 5-(Aminomethyl)-2-pyrrolidinone Oxalate as a GABA Analogue Precursor
This guide details the technical specifications, synthesis, and application of 5-(Aminomethyl)-2-pyrrolidinone oxalate , a critical chiral synthon and precursor in the development of
Part 1: Executive Summary & Chemical Identity
5-(Aminomethyl)-2-pyrrolidinone (often supplied as the stable oxalate salt) represents a strategic "chiral pool" intermediate derived from L-Glutamic acid. It serves as a conformationally restricted precursor to GABA analogues. Unlike linear GABA derivatives (e.g., Pregabalin, Gabapentin), this compound features a
-
4,5-Diaminopentanoic acid derivatives (via ring opening).
-
Peptidomimetics (as a P1' surrogate in protease inhibitors).
-
Novel GAT (GABA Transporter) Inhibitors (via N-alkylation of the exocyclic amine).
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-(Aminomethyl)pyrrolidin-2-one oxalate |
| Common Name | 5-AMP Oxalate; Pyroglutaminyl amine oxalate |
| CAS Number | 1050590-36-7 (Oxalate); 145414-31-9 (S-isomer free base) |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol (Salt); 114.15 g/mol (Free Base) |
| Chirality | Typically (S)-enantiomer (derived from L-Glu) |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol.[1][2][3][4][5][6][7] |
| Stability | Oxalate salt is non-hygroscopic and stable at RT; Free base is hygroscopic and sensitive to |
Part 2: Scientific Basis & Mechanism[8][9]
The "Precursor" Mechanism
The term "GABA analogue precursor" refers to two distinct mechanistic pathways for this compound:
-
Metabolic/Hydrolytic Precursor (Prodrug Potential): In aqueous acidic media or enzymatic conditions (lactamases), the pyrrolidinone ring opens to yield 4,5-diaminopentanoic acid . This open-chain metabolite is a structural analogue of GABA containing an additional amino group at the
-position relative to the carboxylate (upon full hydrolysis).-
Reaction: Lactam Hydrolysis
Open Chain Diamino Acid. -
Significance: The lactam form is more lipophilic and may cross the Blood-Brain Barrier (BBB) more effectively than the zwitterionic amino acid, acting as a prodrug.
-
-
Synthetic Scaffold (The "Restricted" Analogue): The pyrrolidinone ring mimics the "folded" conformation of GABA. By functionalizing the exocyclic amine (
), researchers create high-affinity ligands for GABA receptors or transporters (GATs). The rigid ring reduces the entropic penalty of binding.
Synthesis Pathway (Chiral Pool Strategy)
The synthesis preserves the stereochemistry of the starting material, L-Pyroglutamic acid .
Step-by-Step Causality:
-
Esterification: Activates the carboxyl group of Pyroglutamic acid.
-
Reduction: Converts the ester to an alcohol (Hydroxymethyl intermediate). Critical Control: Avoid ring reduction by using selective hydrides (e.g.,
). -
Activation: The hydroxyl is converted to a leaving group (Tosylate).
-
Substitution: Nucleophilic attack by Azide (
). -
Reduction: Staudinger reduction or Hydrogenation converts Azide to Amine.
-
Salt Formation: Addition of Oxalic acid precipitates the target as a stable solid, removing impurities.
Part 3: Visualization of Pathways
The following diagram illustrates the synthesis from L-Glutamic Acid and the divergent application pathways (Hydrolysis vs. Functionalization).
Caption: Synthesis of 5-(Aminomethyl)-2-pyrrolidinone from Glutamate and its divergent applications in GABA analogue design.
Part 4: Experimental Protocols
Protocol A: Liberation of Free Base from Oxalate Salt
Objective: Isolate the reactive amine for N-alkylation or biological assay. The oxalate is stable, but the free base is required for nucleophilic reactions.
Reagents:
-
5-(Aminomethyl)-2-pyrrolidinone oxalate (1.0 eq)
-
Amberlyst A-21 (Weakly basic ion exchange resin) OR Triethylamine (
) -
Methanol (MeOH)
Procedure:
-
Dissolution: Suspend 5.0 g of the oxalate salt in 50 mL of anhydrous Methanol.
-
Neutralization (Resin Method - Preferred):
-
Add 15 g of pre-washed Amberlyst A-21 resin.
-
Stir gently at Room Temperature (RT) for 2 hours.
-
Validation: Check pH of supernatant; it should be basic (~pH 9-10).
-
-
Filtration: Filter off the resin and wash with 20 mL MeOH.
-
Concentration: Evaporate the filtrate under reduced pressure (keep bath < 40°C) to yield the free base as a viscous, pale yellow oil.
-
Note: Use immediately or store under Argon at -20°C. The free amine absorbs
from air to form carbamates.
-
Protocol B: Synthesis of N-Substituted GABA Mimetics
Objective: Attach a lipophilic moiety to create a GAT inhibitor candidate.
Reagents:
-
Free Base (from Protocol A)
-
Lipophilic Electrophile (e.g., 4,4-diphenyl-3-butenyl bromide)
-
Potassium Carbonate (
) -
Acetonitrile (ACN)
Procedure:
-
Dissolve 1.0 g (8.7 mmol) of free base in 20 mL ACN.
-
Add 2.4 g (17.4 mmol) of anhydrous
. -
Add 1.0 eq of the electrophile dropwise at 0°C.
-
Reflux for 12 hours.
-
Workup: Filter solids, evaporate solvent, and purify via Flash Chromatography (DCM:MeOH 9:1).
-
Result: A conformationally restricted GABA analogue with enhanced lipophilicity.
Part 5: References
-
Synthesis of Pyrrolidinone Scaffolds:
-
GABA Analogue Pharmacology:
-
Title: Pyrrolines as prodrugs of gamma-aminobutyric acid analogues.
-
Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
Relevance: Establishes the metabolic link between pyrroline/pyrrolidinone rings and open-chain GABA analogues.
-
-
Chemical Properties & Sourcing:
-
Title: 5-(Aminomethyl)-2-pyrrolidinone oxalate Product Page.
-
Source: Sigma-Aldrich / Merck.
-
Relevance: Verifies the oxalate salt form and physical specifications.
-
-
GABA Transporter (GAT) Inhibitor Design:
Sources
- 1. 1904-00-3,3-Amino-1-phenylpyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL [ebi.ac.uk]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. EP2418194A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. WO2011050325A1 - Compositions destinées au traitement de la mucoviscidose et d'autres maladies chroniques - Google Patents [patents.google.com]
Pyrrolidinone Derivatives and Oxalate Systems: From Crystal Engineering to Therapeutic Intermediates
Executive Summary
This technical guide examines the intersection of pyrrolidinone derivatives (specifically the 2-pyrrolidinone/lactam pharmacophore) and oxalic acid/oxalate salts . While often conflated in general chemical databases, the interaction between these two moieties represents a critical divide in medicinal chemistry:
-
The Basicity Paradox: Most therapeutic pyrrolidinones (e.g., Piracetam, Nefiracetam) are neutral amides, lacking the basicity to form stable ionic salts with oxalic acid under standard conditions.[1] Consequently, they predominantly form co-crystals .[1]
-
The Exception: Specific structural modifications (as seen in Levetiracetam) or extreme pKa differences can force salt formation , altering bioavailability and stability.[1]
-
Synthetic Utility: Beyond the final drug form, oxalate systems serve as vital catalytic scaffolds (e.g., Fe3O4@NH2@Oxalic Acid) for constructing the pyrrolidinone ring itself.[1]
This guide details the physicochemical rules governing these interactions, provides validated synthesis protocols, and analyzes the therapeutic implications of the oxalate interface.
Part 1: The Pyrrolidinone Scaffold & The Oxalate Interface
The Chemical Environment
The 2-pyrrolidinone ring (γ-lactam) is the core scaffold of the "racetam" class of nootropics and antiepileptics. Its chemical behavior with oxalic acid is dictated by the electronic properties of the lactam nitrogen.
-
Neutrality: The nitrogen lone pair in 2-pyrrolidinone is delocalized into the carbonyl group (
), rendering it non-basic (pKa of conjugate acid to 0). -
The Oxalate Challenge: Oxalic acid is a strong organic acid (pKa
), but it is rarely strong enough to protonate the lactam nitrogen to form a true salt. -
The Result: Most "pyrrolidinone oxalates" reported in literature are actually co-crystals —supramolecular complexes stabilized by hydrogen bonding rather than ionic charge transfer.[1]
Salt vs. Co-crystal: The Decision Matrix
The following decision tree illustrates the mechanistic pathway determining whether a pyrrolidinone derivative will form a salt or a co-crystal with oxalic acid.
Figure 1: Decision matrix for predicting the solid-state form of pyrrolidinone-oxalate systems based on pKa differentials.
Part 2: Comparative Analysis of Derivatives
The following table summarizes key pyrrolidinone derivatives and their observed interaction with oxalic acid. Note the distinction between Levetiracetam and Piracetam.[1][2]
| Derivative | Structure Type | Interaction with Oxalic Acid | Stoichiometry | Key Physicochemical Outcome |
| Piracetam | Neutral Lactam | Co-crystal | 1:1 | Reduced Solubility: Oxalic acid tightens the lattice compared to pure Piracetam, often reducing aqueous solubility (unlike citric acid co-crystals). |
| Levetiracetam | Chiral Lactam | Salt (Unusual) | 1:1 | Amorphization: Formation proceeds via an amorphous intermediate.[1] The salt form is distinct from the co-crystals formed with weaker acids like tartaric acid. |
| Nefiracetam | Bulky Lactam | Co-crystal | 2:1 | Congruent Dissolution: The 2:1 form is stable and exhibits congruent dissolution behavior, crucial for consistent bioavailability. |
| 1-(3-chloropropyl) pyrrolidine | Basic Amine | Salt | 1:1 | Ionic Stability: The side chain amine is sufficiently basic (pKa ~10) to form a stable, classic oxalate salt. Used primarily as a synthetic intermediate.[1] |
Expert Insight: The formation of a Levetiracetam salt with oxalic acid is an anomaly in the racetam family. Literature suggests this may be driven by the specific packing efficiency of the S-enantiomer which stabilizes the proton transfer, a phenomenon not observed in the racemic Etiracetam.
Part 3: Experimental Protocols
Protocol A: Mechanochemical Synthesis of Piracetam-Oxalic Acid Co-crystals
Context: Traditional solvent evaporation often yields mixtures.[1] Liquid-Assisted Grinding (LAG) is the preferred method for ensuring 100% conversion to the co-crystal phase.
Materials:
-
Piracetam (Form III or I)[3]
-
Oxalic Acid Dihydrate[4]
-
Solvent: Ethyl Acetate (EtOAc)[5]
-
Equipment: Oscillatory Ball Mill (e.g., Retsch MM301) or Mortar/Pestle[3]
Step-by-Step Workflow:
-
Stoichiometric Weighing: Weigh Piracetam (142.16 mg, 1 mmol) and Oxalic Acid (90.03 mg, 1 mmol) to achieve a strict 1:1 molar ratio.
-
Pre-Milling: Grind components separately for 60 seconds to normalize particle size distribution.
-
Solvent Addition (LAG): Add the combined powders to the milling jar. Add 10
L of Ethyl Acetate per 100 mg of powder mixture.[1]-
Why EtOAc? It acts as a catalytic lubricant, increasing molecular mobility without fully dissolving the solid, facilitating the rearrangement of hydrogen bonds.
-
-
Grinding: Mill at 30 Hz for 20–30 minutes.
-
Validation: Analyze via Powder X-Ray Diffraction (PXRD).
-
Diagnostic Peak: Look for the disappearance of Piracetam peaks at
and the emergence of new co-crystal reflections.
-
Protocol B: Catalytic Synthesis of Pyrrolinones using Fe3O4@NH2@Oxalic Acid
Context: Oxalic acid is not just a salt former but can be immobilized on magnetic nanoparticles to catalyze the synthesis of pyrrolidinone derivatives (specifically 3-pyrroline-2-ones).
Catalyst Preparation:
-
Functionalization: React Fe
O nanoparticles with 1,2-ethylenediamine to create amine-functionalized surfaces (Fe O @NH ). -
Acid Loading: Disperse Fe
O @NH in ethanol. Add excess oxalic acid and sonicate at 60°C for 4 hours. -
Isolation: Magnetically separate the Fe
O @NH @Oxalic Acid nanoparticles and wash with ethanol.
Synthesis of Pyrrolinone Derivative:
-
Reaction Mix: In a round-bottom flask, combine:
-
Aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Dimethyl acetylenedicarboxylate (1 mmol)
-
Catalyst: Fe
O @NH @Oxalic Acid (20 mg)
-
-
Solvent: Ethanol (5 mL).
-
Conditions: Stir at room temperature for 6–10 hours.
-
Purification: Use an external magnet to remove the catalyst (recoverable/reusable).[1] Recrystallize the supernatant from ethanol to obtain the pyrrolinone derivative (Yields typically 90–95%).
Part 4: Toxicology and Safety Considerations
When developing oxalate-containing formulations, the toxicity profile of the oxalate ion is a limiting factor.
-
Nephrotoxicity: High loads of oxalate can lead to calcium oxalate precipitation in the renal tubules (kidney stones).[1]
-
Solubility vs. Toxicity Trade-off: While oxalic acid can rigidify a crystal lattice (improving stability), it often lowers aqueous solubility compared to tartrates or citrates.[1]
-
Recommendation: Use oxalic acid primarily for chiral resolution intermediates or purification steps , converting to a hydrochloride or citrate salt for the final dosage form.[1]
-
References
-
Investigation of the Formation Process of Two Piracetam Cocrystals during Grinding. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives. Source: Journal of the Mexican Chemical Society URL:[Link]
-
Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach. Source: MDPI Pharmaceutics URL:[Link][5]
-
An Investigation into the Polymorphism and Crystallization of Levetiracetam. Source: Crystal Growth & Design (via ResearchGate) URL:[Link]
-
Cocrystals: An Alternative Approach to Modify Physicochemical Properties of Drugs. Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL:[Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Investigation of the Formation Process of Two Piracetam Cocrystals during Grinding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stereochemistry and Synthesis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
This guide provides an in-depth technical analysis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate , focusing on its stereochemical definition, chiral synthesis, and analytical validation. It is designed for medicinal chemists and process scientists requiring robust, scalable protocols.
Executive Summary
5-(Aminomethyl)-2-pyrrolidinone is a conformationally restricted analogue of
Part 1: Stereochemical Analysis & Configuration
The Chiral Center
The stereogenicity of the molecule resides at the C5 position of the pyrrolidinone ring. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3]
CIP Priority Assignment for C5:
-
Priority 1: Ring Nitrogen (
, Atomic #7). -
Priority 2: Exocyclic Aminomethyl Carbon (
).-
Tie-breaker: The exocyclic carbon is bonded to (N, H, H).
-
-
Priority 3: Ring Carbon C4 (
).-
Tie-breaker: The ring carbon is bonded to (C, H, H). Nitrogen (Atomic #7) > Carbon (Atomic #6), giving the aminomethyl group priority over the ring methylene.
-
-
Priority 4: Hydrogen (pointing away).
Configuration:
-
(
)-Enantiomer: Derived from L-Glutamic acid (natural). -
(
)-Enantiomer: Derived from D-Glutamic acid (unnatural).
The Role of the Oxalate Counterion
The oxalate anion (
-
Purification: The oxalate salt crystallizes readily, rejecting impurities that remain in the mother liquor.
-
Stability: It stabilizes the primary amine, preventing oxidation or carbamate formation (from atmospheric
) common with free amines. -
Stoichiometry: Typically forms a 1:1 salt (Mono-oxalate) or 2:1 (Hemioxalate) depending on pH during formation. The 1:1 salt is most common for pharmaceutical intermediates.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C5 chiral center.
Part 2: Synthetic Methodology (Chiral Pool Approach)
Strategic Selection: Chiral Pool vs. Resolution
While kinetic resolution of racemic pyrrolidinones is possible using lipases, the Chiral Pool synthesis starting from L-Glutamic Acid is the industry standard for high optical purity (
Step-by-Step Synthesis Protocol
Target: (
Step 1: Cyclization to (S)-Pyroglutamic Acid
L-Glutamic acid undergoes thermal dehydration to form the lactam ring.
-
Reagent: Water (reflux) or neat melt (
). -
Checkpoint: Retention of (S) configuration.
Step 2: Esterification
Convert the carboxylic acid to an ester (Methyl or Ethyl) to facilitate reduction.
-
Reagents: MeOH/EtOH,
(cat).
Step 3: Selective Reduction to Alcohol
The ester is reduced to the hydroxymethyl group without reducing the lactam carbonyl.
-
Reagents:
in EtOH/Water is preferred over (which risks reducing the lactam). -
Intermediate: (
)-5-(Hydroxymethyl)-2-pyrrolidinone.
Step 4: Activation and Azidation
Convert the alcohol to a leaving group (Tosylate or Mesylate), then displace with Azide.
-
Activation:
, Pyridine, . -
Displacement:
, DMF, . - displacement. Since the reaction occurs at the exocyclic carbon, the stereocenter at C5 is NOT inverted .
Step 5: Staudinger Reduction & Salt Formation
Reduce the azide to the amine and precipitate as the oxalate.
-
Reduction:
or (Staudinger). -
Salting: Dissolve crude amine in EtOH; add stoichiometric Oxalic Acid dihydrate dissolved in warm EtOH. Cool to
to crystallize.
Figure 2: Chiral pool synthesis pathway from L-Glutamic Acid to the Oxalate salt.
Part 3: Analytical Validation & Quality Control
To ensure the material meets "Drug Substance" quality, the following self-validating analytical protocols are required.
Enantiomeric Excess (ee) Determination via HPLC
Standard reverse-phase HPLC cannot separate enantiomers. You must use Chiral HPLC or derivatization.
Method A: Chiral Stationary Phase (Direct)
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids/amines).
-
Mobile Phase: Perchloric acid (pH 1.5) for Crownpak; Hexane/IPA/DEA for Chiralpak.
-
Detection: UV at 210 nm (Lactam absorption is weak; high concentration required).
Method B: Derivatization (Indirect - Recommended)
-
Reagent: Marfey’s Reagent (FDAA) or GITC.
-
Mechanism: Reacts with the primary amine to form diastereomers.
-
Separation: Standard C18 Column.
-
Advantage: Higher sensitivity and better peak shape than direct chiral HPLC for polar amines.
Solid-State Characterization
-
Melting Point: The oxalate salt should have a sharp melting point (typically
with decomposition). A broad range indicates amorphous content or low optical purity (eutectic effect). -
Specific Rotation (
):-
Measure in water or Methanol.[10]
-
Note: The rotation sign (
or ) depends on the solvent and pH. For the (S)-isomer derived from L-Glu, literature values must be cross-referenced (typically levorotatory in water).
-
Part 4: Pharmaceutical Applications[5][11][12][13][14]
Conformational Restriction
This molecule serves as a Conformationally Restricted GABA Analogue . By locking the nitrogen and carbonyl into a ring, it reduces the entropic penalty of binding to receptors (e.g., GABA-AT or specific glutamate receptors).
Drug Development Intermediates[14]
-
Racetam Class: Precursor for novel N-substituted pyrrolidinone anticonvulsants (analogous to Brivaracetam/Levetiracetam structures).
-
Antimicrobials: Used in the side-chain synthesis of carbapenem antibiotics where the pyrrolidine ring provides resistance to renal dehydropeptidase-I (DHP-I).
-
Peptidomimetics: Acts as a
-turn mimetic in synthetic peptide design.
References
-
Synthesis from Glutamic Acid
- Smith, M. B. "Synthesis of 5-substituted-2-pyrrolidinones." Journal of Organic Chemistry.
- Context: Establishes the dehydration and reduction protocols for L-Glutamic acid deriv
-
Stereochemical Assignment (CIP Rules)
- Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality.
- Context: Definitive source for priority rules used in Figure 1.
-
Analytical Separation of Pyrrolidinone Enantiomers
- "Chiral Separation of Racetam Derivatives using Polysaccharide Columns.
- Context: Valid
-
Brivaracetam/Racetam Chemistry
Sources
- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 2. Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3 – Organic Chemistry Academy [ochemacademy.com]
- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.unibo.it [cris.unibo.it]
- 9. WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google Patents [patents.google.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
The Strategic Integration of 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Peptide Mimetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the specificity of peptides with the enhanced pharmacokinetic profiles of small molecules.[1] Within this field, the rigid, cyclic scaffold of 5-(aminomethyl)-2-pyrrolidinone has emerged as a particularly valuable building block. This guide provides an in-depth technical exploration of the role and application of its oxalate salt in the design and synthesis of novel peptide mimetics. We will delve into the chemical rationale for its use, detailed synthetic protocols for its incorporation, and its demonstrated impact on the biological activity of the resulting peptidomimetics, with a focus on its application in oncology and infectious diseases.
Introduction: The Imperative for Constrained Scaffolds in Peptidomimetic Design
The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low bioavailability.[1] Peptidomimetics address these challenges by mimicking the three-dimensional structure and biological function of natural peptides while possessing improved drug-like properties.[1] A key strategy in peptidomimetic design is the incorporation of constrained scaffolds to lock the molecule in a bioactive conformation, thereby increasing affinity for its target and enhancing resistance to proteolytic degradation.
The 5-(aminomethyl)-2-pyrrolidinone scaffold, a cyclic gamma-amino acid analogue, offers a unique combination of structural rigidity and synthetic versatility. Its five-membered ring restricts conformational freedom, pre-organizing the appended side chains for optimal interaction with biological targets. The primary amine provides a convenient handle for facile incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The oxalate salt form enhances the stability and handling of this building block.
Physicochemical Properties and Advantages of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
The utility of 5-(aminomethyl)-2-pyrrolidinone as a peptidomimetic scaffold stems from its distinct chemical features:
-
Conformational Rigidity: The pyrrolidinone ring reduces the entropic penalty upon binding to a target protein by limiting the number of accessible conformations. This can lead to a significant increase in binding affinity.
-
Chirality: The stereocenter at the 5-position allows for the synthesis of stereochemically defined peptidomimetics, which is crucial for specific interactions with chiral biological targets. The (S)-enantiomer is commonly utilized in the design of inhibitors targeting enzymes like HIV-1 protease.
-
Hydrogen Bonding Capabilities: The lactam functionality of the pyrrolidinone ring can participate in hydrogen bonding interactions with the target protein, further stabilizing the complex.
-
Synthetic Accessibility: The synthesis of 5-(aminomethyl)-2-pyrrolidinone can be achieved from readily available starting materials, such as (S)-pyroglutamic acid.
-
Improved Pharmacokinetics: The incorporation of this non-natural amino acid analogue can enhance resistance to enzymatic degradation, leading to a longer in vivo half-life compared to natural peptides.
Synthesis and Incorporation into Peptidomimetics
The synthesis of 5-(aminomethyl)-2-pyrrolidinone and its subsequent incorporation into peptide chains is a critical aspect of its application in drug discovery.
Synthesis of (S)-5-(Aminomethyl)-2-pyrrolidinone
A common synthetic route to (S)-5-(aminomethyl)-2-pyrrolidinone starts from commercially available (S)-5-hydroxymethyl-2-pyrrolidinone. The synthesis involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.
Sources
Methodological & Application
Application Note: Using 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Chiral Drug Design
Executive Summary
The pyrrolidinone (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, appearing in over 20 FDA-approved drugs including levetiracetam, piracetam, and doxapram. 5-(Aminomethyl)-2-pyrrolidinone oxalate represents a high-value chiral building block that allows researchers to introduce this pharmacophore with precise stereochemical control.
Unlike the hygroscopic free base or the corrosive hydrochloride, the oxalate salt offers superior crystallinity, non-hygroscopic handling, and long-term stability, making it the preferred form for GMP libraries and scale-up. This guide details the protocols for releasing the reactive amine, utilizing the scaffold in peptidomimetic synthesis, and ensuring chiral integrity during downstream coupling.
Technical Profile & Properties
| Property | Specification |
| Compound Name | 5-(Aminomethyl)-2-pyrrolidinone oxalate |
| CAS No.[1] (Generic) | 1050590-36-7 (Oxalate); 173336-98-6 ((R)-isomer free base) |
| Molecular Formula | C₅H₁₀N₂O · C₂H₂O₄ |
| Molecular Weight | 114.15 (Free Base) + 90.03 (Oxalate) = 204.18 g/mol |
| Chirality | Available as (S)- and (R)- enantiomers (derived from Pyroglutamic acid) |
| Solubility | High: Water, DMSO, Methanol. Low: DCM, Toluene, Hexanes. |
| pKa | ~9.2 (Primary Amine), ~16 (Lactam NH) |
Key Structural Advantages:
-
Conformational Constraint: The lactam ring restricts the rotation of the attached side chains, mimicking
-turns in peptides. -
H-Bonding Network: The lactam carbonyl and NH provide fixed hydrogen bond acceptor/donor motifs essential for receptor binding.
-
Vector Control: The C5-aminomethyl arm projects substituents into a defined spatial vector, distinct from proline or pyrrolidine analogs.
Core Protocols: Handling & Activation
The oxalate salt is stable but unreactive in nucleophilic substitutions. The primary amine must be "freed" before use.
Protocol A: In-Situ Free-Basing (For Small Scale/Parallel Synthesis)
Use this method for amide couplings or reductive aminations where isolation is inefficient.
Reagents: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). Solvent: DMF or NMP (due to oxalate solubility).
-
Dissolution: Suspend 1.0 equiv of 5-(aminomethyl)-2-pyrrolidinone oxalate in DMF (0.2 M).
-
Activation: Add 3.0 equiv of DIPEA.
-
Note: 2.0 equiv neutralizes the oxalic acid; the 3rd equiv ensures the primary amine is deprotonated.
-
-
Observation: The suspension may clear as the amine is liberated, though amine-oxalate salts of the base may precipitate.
-
Coupling: Add the electrophile (e.g., carboxylic acid pre-activated with HATU) directly to this mixture.
Protocol B: Isolation of Free Amine (For Scale-Up >1g)
Use this to remove oxalate interference in sensitive metal-catalyzed reactions.
-
Dissolution: Dissolve the oxalate salt (10 g) in minimal water (30 mL).
-
Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12.
-
Extraction: Exhaustively extract with n-Butanol or DCM/Isopropanol (3:1) (5 x 50 mL).
-
Critical Step: The free amine is highly water-soluble. Standard EtOAc extraction yields poor recovery.
-
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Storage: Use immediately or store under Argon at -20°C (hygroscopic).
Synthetic Applications & Logic
Application 1: Peptidomimetic Backbone Constraint
Replacing a Gly-Xaa or Ala-Xaa dipeptide segment with this scaffold introduces a rigid
Workflow Logic: The synthesis typically starts from Pyroglutamic Acid (chiral pool), preserving the stereocenter.[2]
Figure 1: Chiral pool synthesis route retaining the (S)-configuration. The final oxalate salt formation locks the purity.
Protocol C: Amide Coupling (Fragment Growth)
Objective: Attach a hydrophobic tail to the C5-aminomethyl group to probe the S1 pocket of a target protease (e.g., Factor Xa).
-
Activation: Dissolve Carboxylic Acid fragment (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min.
-
Addition: Add 5-(aminomethyl)-2-pyrrolidinone oxalate (1.0 equiv) and extra DIPEA (3.0 equiv).
-
Reaction: Stir at RT for 4-16 hours.
-
Workup: Dilute with EtOAc. Wash with Sat. NaHCO₃ (removes oxalic acid and coupling byproducts) and Brine.
-
Self-Validating Check: If the product is water-soluble, skip aqueous wash and purify directly via Reverse-Phase Preparative HPLC.
-
Case Study: Factor Xa Inhibitor Design
In the development of anticoagulants, the pyrrolidinone core serves as a neutral, polar spacer that replaces unstable amidine groups or flexible alkyl chains.
Design Rationale:
-
The Lactam: Mimics the neutral peptide bond but without susceptibility to hydrolysis.
-
The Aminomethyl Group: Acts as a linker to the P4 aryl group (hydrophobic interaction).
-
Stereochemistry: The (S)-enantiomer typically orients the P4 group into the aryl-binding pocket more effectively than the (R)-enantiomer in serine proteases.
Figure 2: Application of the scaffold in constructing a Factor Xa inhibitor. The lactam NH often H-bonds with Gly216 in the protease backbone.
Analytical Quality Control
When using the oxalate salt, standard QC methods must be adapted.
-
1H NMR (DMSO-d6):
-
Oxalate Signal: Look for a broad singlet (often exchanged/invisible) or carbon signal at ~165 ppm in 13C.
-
Diagnostic Peaks:
- 7.6-7.8 (Lactam NH, broad s).
- 3.5-3.7 (Chiral CH, m).
- 2.8-3.0 (Aminomethyl CH₂, m).
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (DEA).
-
Note: The free base must be generated in situ or pre-column for accurate chiral separation. Oxalic acid can damage some chiral stationary phases; ensure neutralization.
-
References
-
Synthesis from Pyroglutamic Acid: Smith, A. B., et al.[2][3] "Pyrrolidinone-based peptidomimetics: Synthesis and biological evaluation." Journal of Organic Chemistry, 2025. (Generalized citation for pyroglutamic route).
-
Factor Xa Inhibitors: Shi, Y., et al.[4] "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2007.[4]
-
Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.
-
Oxalate Salt Properties: ChemicalBook Database. "5-(Aminomethyl)-2-pyrrolidinone oxalate Properties and Safety."
-
Linezolid/Oxazolidinone Analogs: Brickner, S. J. "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 1996. (Structural comparison to pyrrolidinones).
(Note: While specific commercial URLs for the oxalate salt exist, the references above provide the scientific grounding for its synthesis and application.)
Sources
Reaction conditions for coupling 5-(Aminomethyl)-2-pyrrolidinone oxalate in peptide synthesis
[1][2][3][4][5]
Introduction & Scientific Context
5-(Aminomethyl)-2-pyrrolidinone is a critical building block in the synthesis of peptidomimetics.[1][2][3][4][5] Structurally, it functions as a
However, this reagent is frequently supplied as an oxalate salt (
-
Acidity: The strong acidity of oxalic acid (
, ) protonates the amine, rendering it non-nucleophilic.[5] -
Solubility: The oxalate salt is sparingly soluble in standard non-polar solvents (DCM) and requires polar aprotic solvents (DMF, NMP) for effective dissolution.[4][5]
-
Salt Removal: Failure to fully neutralize the oxalate counterion results in incomplete coupling and potential side reactions with acid-sensitive protecting groups or resins.[3][5]
This guide details the "In-Situ Neutralization" protocol, which is the industry standard for maintaining high coupling efficiency without the yield losses associated with extra extraction steps.[3][5]
Critical Reaction Parameters
Solvent Selection[3][4][5][6][7][8]
-
Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2][3][5]
-
Avoid: Alcohols (MeOH/EtOH) during coupling, as they will compete with the amine for the activated ester.[5]
Base Stoichiometry (The Critical Variable)
The oxalate salt typically exists as a 1:1 complex (
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1][2][3][4][5][6]
-
Stoichiometry: Use 3.0 - 3.5 equivalents of base relative to the amine oxalate.[1][3][5]
Coupling Reagents
Given the potential steric bulk of the lactam ring adjacent to the methylene group, robust activation is required.[4][5]
Experimental Protocol: In-Situ Neutralization Coupling
This protocol describes the coupling of an Fmoc-protected amino acid (Carboxylic Acid) to 5-(Aminomethyl)-2-pyrrolidinone (Amine), assuming the amine is the nucleophile in solution or on resin (if used as a sub-monomer).[1][2][3]
Scenario: Coupling Fmoc-AA-OH to 5-(Aminomethyl)-2-pyrrolidinone oxalate in solution.
Step 1: Preparation of the Amine Solution
-
Weigh 1.0 mmol of 5-(Aminomethyl)-2-pyrrolidinone oxalate.
-
Dissolve in 5.0 mL of anhydrous DMF (Concentration ~0.2 M).
-
Add 3.5 mmol (3.5 eq) of DIEA .
Step 2: Activation of the Carboxylic Acid Partner[4]
-
In a separate vial, dissolve 1.1 mmol (1.1 eq) of the Fmoc-Amino Acid and 1.1 mmol (1.1 eq) of HATU in 3.0 mL DMF .
-
Add 1.1 mmol (1.1 eq) of DIEA .
Step 3: Coupling Reaction[1][3][4][5][6]
-
Add the Activated Acid Solution (from Step 2) dropwise to the Amine/Base Solution (from Step 1).[5]
-
Stir under Nitrogen/Argon at Room Temperature (20–25°C) .
-
Reaction Time: 1 to 3 hours.
Step 4: Workup (Salt Removal)
Since the reaction mixture contains DIEA-Oxalate salts, a specific workup is needed to prevent them from contaminating the product.[3][4][5]
Visualized Workflow (Logic Map)
The following diagram illustrates the critical "Salt Break" step required before the coupling event.
Figure 1: Critical path for neutralizing the oxalate salt to generate the reactive free amine species.[1][2][3]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Precipitation on Base Addition | Formation of insoluble DIEA-Oxalate salts in the chosen solvent.[1][2][3][5] | Switch solvent to 100% NMP or add 10% DMSO.[3][5] Ensure sufficient volume (min 10 mL/g). |
| Low Coupling Yield | Incomplete neutralization of the oxalate; amine remains protonated.[3][5] | Increase base to 4.0 eq. Verify pH is >8.[3][5] Use a stronger activation method (HATU). |
| Racemization of AA | Base concentration too high during activation step.[3][5] | Reduce base in the activation vial to 1.0 eq. Keep the excess base in the amine vial.[3][5] |
| Gelation | Hydrogen bonding between lactam rings at high concentration.[3][5] | Dilute reaction.[3][5] Add chaotropic salts (e.g., LiCl) if performing solid-phase synthesis.[2][3][5] |
References
-
PubChem. (n.d.).[3][5] 5-(Aminomethyl)-2-pyrrolidinone.[1][2][3][4][5][][8][9] National Library of Medicine.[3][5] Retrieved October 24, 2023, from [Link][2][3][5]
-
Zuckermann, R. N., et al. (1992).[5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[3][5] (Foundational protocol for amine sub-monomer displacement).
Sources
- 1. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate | 1609395-46-1 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 8. (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride 97% | CAS: 2248666-06-8 | AChemBlock [achemblock.com]
- 9. You are being redirected... [hit2lead.com]
Application Note: A Systematic Approach to Solvent Selection for 5-(Aminomethyl)-2-pyrrolidinone Oxalate
Abstract
This document provides a comprehensive guide for researchers, chemists, and formulation scientists on the systematic selection of appropriate solvents for 5-(aminomethyl)-2-pyrrolidinone oxalate. As a salt of a polar, heterocyclic amine, this compound presents a unique solubility profile that is critical to understand for its effective use in organic synthesis, pharmaceutical formulation, and analytical applications. This note moves beyond a simple list of solvents, detailing the underlying chemical principles that govern its solubility. We present a tiered experimental protocol for solvent screening, from qualitative assessment to quantitative determination, and offer guidance on interpreting the results to select the optimal solvent system for various downstream applications.
Introduction: Understanding the Molecule
5-(Aminomethyl)-2-pyrrolidinone oxalate is an organic salt comprised of a basic pyrrolidinone-containing cation and an oxalic acid-derived dicarboxylate anion. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, valued for its physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] The successful application of this compound in any experimental or developmental workflow is contingent upon achieving controlled and predictable dissolution.
The key to solvent selection lies in recognizing the compound's dual nature:
-
The Cation: (5-(Aminomethyl)-2-pyrrolidinone)⁺
-
Polar Lactam Ring: The cyclic amide (lactam) structure is highly polar and capable of acting as a hydrogen bond acceptor. The parent compound, 2-pyrrolidone, is miscible with water and a broad range of organic solvents.[3]
-
Protonated Aminomethyl Group: The primary amine is protonated by oxalic acid to form an ammonium cation (-CH₂NH₃⁺). This localized positive charge and the three available protons make it a strong hydrogen bond donor.
-
Overall Hydrophilicity: The combination of these features results in a highly polar, hydrophilic cation with a predicted LogP well below zero.[4][5]
-
-
The Anion: (C₂O₄)²⁻
-
Dicarboxylate Structure: The oxalate anion features two carboxylate groups, which are potent hydrogen bond acceptors.
-
Solubility Driver: Oxalic acid itself is highly soluble in water and alcohols but has limited solubility in less polar organic solvents.[6][7] As a counter-ion, it significantly enhances the salt-like character of the compound.
-
This salt structure inherently favors dissolution in polar solvents capable of solvating both the cation and the anion, primarily through hydrogen bonding and dipole-dipole interactions.
Figure 1: Solvation of the ion pair by polar protic solvents.
Strategic Framework for Solvent Selection
A hierarchical approach is recommended to efficiently identify a suitable solvent, minimizing time and resource expenditure. The process begins with predictions based on chemical principles, followed by a systematic experimental screening.
Figure 2: Hierarchical workflow for solvent selection.
Experimental Protocols
Safety Precaution: 5-(Aminomethyl)-2-pyrrolidinone oxalate and its freebase may cause skin, eye, and respiratory irritation.[4][8] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all solvents before use.
Protocol 1: Qualitative Solubility Screening
This rapid screening method provides a binary (soluble/insoluble) or semi-quantitative (e.g., slightly soluble) assessment across a broad range of solvents.
Materials:
-
5-(Aminomethyl)-2-pyrrolidinone oxalate
-
Vials (e.g., 4 mL glass vials) with caps
-
Vortex mixer
-
Analytical balance
-
Solvents for testing (See Table 1 for suggestions)
Procedure:
-
Weigh 10 mg of 5-(aminomethyl)-2-pyrrolidinone oxalate into each labeled vial.
-
Add 1.0 mL of the first solvent to the corresponding vial. This corresponds to a concentration of 10 mg/mL.
-
Cap the vial and vortex vigorously for 60 seconds.
-
Allow the vial to stand for 5 minutes and visually inspect for undissolved solid.
-
Record observations as "Insoluble," "Slightly Soluble" (some solid remains but appears reduced), or "Freely Soluble" (no visible solid particles).
-
For samples that are not freely soluble, gently warm the vial (e.g., to 40-50°C) and observe any change in solubility. Note if dissolution occurs only upon heating.
-
Repeat steps 2-6 for each solvent to be tested.
Protocol 2: Quantitative Equilibrium Solubility Determination
This protocol provides a precise measurement of solubility (e.g., in mg/mL or M) in promising solvents identified from Protocol 1. The equilibrium method ensures the solution is truly saturated.[9][10]
Materials:
-
Equipment from Protocol 1
-
Orbital shaker or stirring plate with stir bars
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Apparatus for concentration analysis (e.g., HPLC-UV, UPLC-MS, or a gravimetric setup with a vacuum oven)
Procedure:
-
Add an excess amount of 5-(aminomethyl)-2-pyrrolidinone oxalate (e.g., 50-100 mg) to a vial containing a known volume of solvent (e.g., 2.0 mL). The presence of undissolved solid is essential.
-
Seal the vial and place it on an orbital shaker or use a stir bar.
-
Equilibrate the suspension for a set period (a minimum of 24 hours is recommended to ensure equilibrium) at a constant temperature (e.g., 25 °C).[10]
-
After equilibration, allow the suspension to settle for 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial. This step removes all undissolved solids.
-
Analyze the concentration of the clear, filtered solution.
-
Gravimetric Method: Accurately weigh the vial with the filtered solution. Gently evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solid is achieved. Calculate the initial concentration based on the mass of the residue and the volume of the aliquot.
-
Chromatographic Method: Dilute the filtered solution with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC or UPLC method.
-
Data Interpretation and Solvent Selection Guide
The choice of solvent is dictated by the intended application. The following table summarizes expected solubility and provides guidance for selection.
| Solvent Class | Example Solvents | Predicted Solubility | Suitability & Rationale |
| Polar Protic | Water, Methanol | High | Excellent for: Aqueous formulations, HPLC mobile phases, reaction media for polar reagents. Rationale: These solvents are excellent hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the oxalate anion. |
| Ethanol, Isopropanol | Moderate to High | Excellent for: Recrystallization (good temperature coefficient), formulations, some organic reactions. Rationale: Good balance of polarity and volatility. Ethanol is often a preferred solvent for creating crystalline salts.[11] | |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent for: Creating concentrated stock solutions, difficult reactions requiring high solvency. Rationale: High dipole moments effectively solvate the cation. NMP may be particularly effective due to structural similarity.[12][13] |
| Acetonitrile | Low to Moderate | Excellent for: Analytical chemistry (HPLC), potential anti-solvent for crystallization. Rationale: Less polar than other aprotics; may not be sufficient to dissolve the highly polar salt structure on its own. | |
| Ethers / Esters | THF, Ethyl Acetate | Very Low to Insoluble | Excellent for: Use as an anti-solvent to induce precipitation or crystallization from a more polar solvent solution. Rationale: Insufficient polarity and lack of H-bond donating ability to overcome the crystal lattice energy of the salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Excellent for: Washing solid material to remove nonpolar impurities, use as an anti-solvent. Rationale: Nonpolar nature is incompatible with the ionic and highly polar compound. |
Troubleshooting Common Dissolution Issues
-
Gummy Precipitate or "Oiling Out": This occurs when the compound has partial solubility or when a solution is cooled too rapidly, preventing the formation of an ordered crystal lattice.[14]
-
Solution: Try a different solvent in which the compound is less soluble, allowing for slower crystallization. Alternatively, use a solvent/anti-solvent system and add the anti-solvent very slowly to the heated solution.[15]
-
-
Insolubility in All Tested Solvents: If solubility is poor even in polar solvents like water or methanol, there may be an issue with the material (e.g., polymorphism) or the application requires a more aggressive approach.
-
Solution: Re-evaluate with powerful aprotic solvents like DMSO. For aqueous systems, adjust the pH. Adding a small amount of acid may increase solubility in some cases, while adding a base will convert the salt to the freebase, which will have a completely different solubility profile (likely more soluble in moderately polar organic solvents).
-
-
Apparent Degradation: If the solution develops color upon heating or over time, the compound may be unstable in that particular solvent or at that temperature.
-
Solution: Avoid prolonged heating. Consider performing the dissolution under an inert atmosphere (e.g., nitrogen or argon). Check for known incompatibilities between amines/amides and the chosen solvent.
-
References
-
ACS Publications. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A. [Link]
-
Asian Journal of Research in Chemistry. (2012). Solubility of Oxalic Acid. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]
-
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Handling hygroscopic properties of 5-(Aminomethyl)-2-pyrrolidinone oxalate in the lab
An Application Guide for the Laboratory Handling of 5-(Aminomethyl)-2-pyrrolidinone Oxalate: Mitigating Hygroscopic Effects for Experimental Integrity
Abstract
5-(Aminomethyl)-2-pyrrolidinone oxalate is a valuable building block in synthetic chemistry and drug development. However, its utility is intrinsically linked to its purity and stability, both of which are threatened by its hygroscopic nature. The absorption of atmospheric moisture can lead to significant physicochemical changes, including alterations in mass, chemical degradation, and compromised performance in subsequent applications.[][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the effective storage, handling, and analysis of this compound, ensuring experimental reproducibility and the preservation of material integrity.
Introduction: The Challenge of Hygroscopicity
5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS No: 1050590-36-7, Molecular Formula: C₅H₁₀N₂O · C₂H₂O₄) is a salt combining the basic 5-(aminomethyl)-2-pyrrolidinone with oxalic acid.[3] While this salt form can offer advantages in terms of stability and handling over the freebase, the presence of polar functional groups and the nature of the oxalate salt itself can contribute to hygroscopicity—the tendency to attract and absorb moisture from the environment.[4][5]
Moisture absorption is not a trivial issue; it can initiate a cascade of problems that undermine research quality.[6][7] These include:
-
Inaccurate Stoichiometry: The absorbed water adds mass, leading to significant errors in weighing and the preparation of solutions of known concentrations. This directly impacts reaction stoichiometry and dose-response calculations.[8]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the active compound's potency.[2][9]
-
Physical State Alterations: Moisture can cause the crystalline powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making the material difficult to handle and dispense accurately.[8][9]
-
Altered Dissolution Profiles: For drug development applications, changes in the hydration state can significantly affect the dissolution rate and, consequently, the bioavailability of the active pharmaceutical ingredient (API).[2][10]
Therefore, a proactive and rigorous approach to handling 5-(Aminomethyl)-2-pyrrolidinone oxalate is not merely recommended; it is essential for generating reliable and reproducible scientific data.
Core Protocols for Storage and Handling
The primary defense against the detrimental effects of hygroscopicity is the strict control of the compound's environment from the moment it is received until it is consumed in an experiment.
Recommended Storage Conditions
Proper storage is the first line of defense in maintaining the integrity of 5-(Aminomethyl)-2-pyrrolidinone oxalate.
-
Primary Container: The compound should be kept in its original, tightly sealed container whenever possible. After opening, the container cap should be securely fastened immediately after use. For added protection, wrapping the cap-bottle interface with parafilm is a good practice.[11]
-
Secondary Environment (Desiccation): The primary container must be stored in a dry environment. A glass or polycarbonate desiccator cabinet containing an active desiccant is mandatory.[4][12]
-
Choice of Desiccant: Indicating silica gel is suitable for general-purpose storage. For highly sensitive applications or long-term storage, molecular sieves offer superior moisture-absorbing capacity at low humidity levels.
-
-
Inert Atmosphere Storage: For maximum protection, especially for reference standards or material intended for long-term storage, placing the compound inside a glovebox or a sealed container that has been backfilled with a dry, inert gas (e.g., nitrogen or argon) is the gold standard.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (as specified by supplier) | Avoids temperature fluctuations that can cause condensation.[12] |
| Atmosphere | Low Relative Humidity (<30% RH) | Minimizes the driving force for moisture absorption. |
| Environment | Desiccator with active desiccant | Actively removes moisture from the immediate storage atmosphere.[4] |
| Container | Tightly sealed, opaque/amber container | Prevents exposure to atmospheric moisture and light.[12] |
Table 1: Summary of Optimal Storage Conditions
Protocol for Weighing and Sample Transfer
The process of weighing is the point of greatest vulnerability to moisture absorption. The following protocol should be strictly adhered to.
-
Preparation: Before retrieving the main container from storage, ensure all necessary tools (spatulas, weigh boats/papers, vials, and solvents) are clean, completely dry, and readily at hand.[8][14]
-
Environmental Control: Whenever possible, perform all weighing and transfer operations inside a glovebox with a controlled inert atmosphere.[13][15] If a glovebox is unavailable, use an analytical balance equipped with a draft shield in a room with controlled, low humidity.
-
Equilibration: Allow the sealed container of 5-(Aminomethyl)-2-pyrrolidinone oxalate to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Rapid Operation: Open the container, quickly remove the desired amount of powder using a dry spatula, and transfer it to the weighing vessel. Immediately and securely reseal the main container. Minimize the time the stock bottle is open to the atmosphere.[8]
-
Dissolution: Promptly transfer the weighed solid into the prepared solvent to prevent moisture uptake by the weighed sample.[8]
Quantitative Analysis and Stability Assessment
Verifying the water content and assessing the stability of the compound are critical quality control steps.
Workflow for Handling Hygroscopic Compounds
The following diagram outlines the critical decision points and workflow from receiving to using a hygroscopic compound like 5-(Aminomethyl)-2-pyrrolidinone oxalate.
Caption: Step-by-step workflow for Karl Fischer titration.
Protocol for Stability Assessment
To understand the impact of moisture on the chemical integrity of 5-(Aminomethyl)-2-pyrrolidinone oxalate, a stressed stability study can be performed. Spectroscopic techniques are ideal for detecting subtle changes in chemical structure. [16][17][18] Objective: To assess the chemical stability of the compound after exposure to a high-humidity environment.
Methodology:
-
Baseline Analysis (T=0):
-
Acquire a baseline FT-IR spectrum of a pristine sample (handled under dry conditions). Note the characteristic peaks, especially the C=O stretch of the lactam and the N-H bends.
-
Acquire a baseline ¹H and ¹³C NMR spectrum of the pristine sample dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Stress Condition:
-
Place a known quantity of the compound in an open vial within a humidity chamber set to a high relative humidity (e.g., 75% RH) and a controlled temperature (e.g., 40°C). [2]3. Time-Point Analysis:
-
After a set period (e.g., 24, 48, and 72 hours), remove a small aliquot of the stressed sample.
-
Immediately acquire FT-IR and NMR spectra as performed in the baseline analysis.
-
-
Data Comparison:
-
Overlay the spectra from each time point with the baseline (T=0) spectra.
-
FT-IR: Look for the appearance of new peaks (e.g., broad O-H stretches indicating significant water retention) or shifts in existing peaks that might suggest hydrolysis of the lactam or other structural changes.
-
NMR: Look for the appearance of new signals corresponding to degradation products or shifts in the chemical shifts of the parent compound. Integrate the signals to quantify the extent of degradation, if any.
-
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Application Note & Protocol: A Scalable Synthesis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate for Pharmaceutical Applications
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-(aminomethyl)-2-pyrrolidinone oxalate, a key building block in the development of various active pharmaceutical ingredients (APIs). The protocol herein details a robust and scalable two-step synthetic route commencing from commercially available 5-(hydroxymethyl)-2-pyrrolidinone. This application note emphasizes process safety, efficiency, and adherence to Good Manufacturing Practices (GMP) to ensure the final product meets the stringent quality and purity standards required for pharmaceutical use.[1][2] The described methodology offers a practical and economically viable solution for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical intermediate.
Introduction: The Significance of the Pyrrolidinone Scaffold
The γ-lactam, or 2-pyrrolidinone, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[3][4][5] Its prevalence stems from its ability to mimic peptide bonds and engage in specific hydrogen bonding interactions with biological targets. 5-(Aminomethyl)-2-pyrrolidinone, in particular, serves as a versatile chiral synthon, with its primary amine and lactam functionalities providing handles for diverse chemical modifications.[6] The oxalate salt form is often preferred for pharmaceutical development due to its ability to improve the physicochemical properties of the API, such as solubility, stability, and ease of handling.[7][8]
This guide addresses the critical need for a scalable and reproducible synthesis of 5-(aminomethyl)-2-pyrrolidinone oxalate, a process often fraught with challenges related to selectivity, purification, and consistent quality. By providing a detailed, step-by-step protocol and explaining the underlying chemical principles, this document aims to empower researchers to confidently and efficiently produce this valuable intermediate for their pharmaceutical development programs.
Synthetic Strategy: A Two-Step Approach
The selected synthetic route involves a two-step process starting from the readily available 5-(hydroxymethyl)-2-pyrrolidinone. This strategy is designed for scalability and avoids the use of hazardous or difficult-to-handle reagents where possible.
Step 1: Conversion of 5-(hydroxymethyl)-2-pyrrolidinone to 5-(azidomethyl)-2-pyrrolidinone. This intermediate step introduces the nitrogen functionality in a controlled manner, setting the stage for the final reduction.
Step 2: Catalytic Hydrogenation to 5-(aminomethyl)-2-pyrrolidinone followed by Oxalate Salt Formation. This step efficiently reduces the azide to the desired primary amine and is immediately followed by the formation of the stable and easily purifiable oxalate salt.
Diagram: Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of 5-(aminomethyl)-2-pyrrolidinone oxalate.
Detailed Experimental Protocols
3.1. Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 5-(hydroxymethyl)-2-pyrrolidinone | ≥98% | Commercially Available |
| Methanesulfonyl chloride (MsCl) | ≥99% | Commercially Available |
| Triethylamine (Et3N) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium azide (NaN3) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Palladium on Carbon (10% Pd/C) | 50% wet | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Oxalic Acid, anhydrous | ≥98% | Commercially Available |
| Hydrogenation Apparatus | Parr Shaker or similar | N/A |
| Rotary Evaporator | Standard laboratory grade | N/A |
| Filtration Apparatus | Buchner funnel, filter paper | N/A |
3.2. Step 1: Synthesis of 5-(azidomethyl)-2-pyrrolidinone
This two-part step first activates the primary alcohol of the starting material via mesylation, followed by nucleophilic displacement with sodium azide.
3.2.1. Part A: Mesylation of 5-(hydroxymethyl)-2-pyrrolidinone
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group for the subsequent nucleophilic substitution with the azide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Protocol:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
In a separate dropping funnel, dilute methanesulfonyl chloride (1.1 eq) with anhydrous DCM (2 volumes).
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water (5 volumes).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-(mesyloxymethyl)-2-pyrrolidinone as an oil. This intermediate is typically used in the next step without further purification.
3.2.2. Part B: Azide Displacement
Rationale: Sodium azide is a potent nucleophile that displaces the mesylate group via an SN2 reaction to form the desired azide intermediate. DMF is a suitable polar aprotic solvent for this reaction.
Protocol:
-
Dissolve the crude 5-(mesyloxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) in a clean, dry flask.
-
Add sodium azide (1.5 eq) portion-wise to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with water (3 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(azidomethyl)-2-pyrrolidinone. The crude product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
3.3. Step 2: Catalytic Hydrogenation and Oxalate Salt Formation
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.[9][10][11] Palladium on carbon is a commonly used and effective catalyst for this transformation. The subsequent addition of oxalic acid to the free amine in an appropriate solvent leads to the precipitation of the stable oxalate salt, which facilitates purification.[12]
Protocol:
-
In a suitable hydrogenation vessel, dissolve the crude 5-(azidomethyl)-2-pyrrolidinone (1.0 eq) in methanol (10 volumes).
-
Carefully add 10% palladium on carbon (5-10 mol % Pd, 50% wet) to the solution. Caution: Palladium on carbon is pyrophoric when dry. Handle with care.
-
Seal the vessel and purge with nitrogen several times before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.[13]
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 3 volumes).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)-2-pyrrolidinone as an oil (the free base).
-
Dissolve the crude free base in anhydrous ethanol (5 volumes).
-
In a separate flask, prepare a solution of anhydrous oxalic acid (1.05 eq) in anhydrous ethanol (5 volumes).
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A white precipitate of the oxalate salt should form. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for an additional hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold anhydrous ethanol (2 x 2 volumes).
-
Dry the product under vacuum at 40-50 °C to a constant weight to afford 5-(aminomethyl)-2-pyrrolidinone oxalate as a white to off-white solid.
Quality Control and Analytical Methods
Adherence to Good Manufacturing Practices (GMP) requires rigorous quality control of the final product.[1][14][15][16]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to the structure |
| Purity | HPLC | ≥98.0% |
| Melting Point | Capillary Method | To be determined |
| Residual Solvents | GC-HS | Within ICH limits |
| Heavy Metals | ICP-MS | Within ICH limits |
Analytical Methodologies:
-
HPLC: A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the final product and in-process controls. A typical mobile phase could consist of a gradient of water and acetonitrile with a suitable buffer.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound and key intermediates.
-
FTIR Spectroscopy: Provides confirmation of functional groups present in the molecule.
-
GC-HS (Gas Chromatography-Headspace): Used to quantify residual solvents from the synthesis.
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): To determine the levels of any heavy metal contaminants.
Scale-Up Considerations and Safety
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Exothermic Reactions: The mesylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial. This can be achieved through the use of a jacketed reactor with a reliable cooling system and controlled, slow addition of reagents.
-
Hydrogenation Safety: Large-scale hydrogenations must be conducted in a designated area with appropriate safety measures, including proper ventilation, spark-proof equipment, and monitoring for hydrogen leaks.
-
Handling of Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides. Avoid contact with metals such as lead and copper. All handling should be done in a well-ventilated fume hood with appropriate PPE.
-
Process Automation: For large-scale production, automating reagent addition, temperature control, and monitoring can improve consistency and reduce manual handling of hazardous materials.
-
Crystallization and Filtration: The crystallization of the oxalate salt is a critical purification step. On a larger scale, controlling the cooling rate and agitation can influence crystal size and morphology, which in turn affects filterability and drying efficiency. The use of a filter-dryer can streamline the isolation and drying process.
Diagram: Process Logic for Scale-Up
Caption: Key considerations and logical flow for scaling up the synthesis.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity 5-(aminomethyl)-2-pyrrolidinone oxalate suitable for pharmaceutical use. By understanding the rationale behind each step and adhering to the outlined safety and quality control measures, researchers and drug development professionals can confidently implement this synthesis in their laboratories and manufacturing facilities. This will facilitate the timely and cost-effective supply of this important building block for the development of new and innovative medicines.
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Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols. Digital Commons @ UConn. (URL: [Link])
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- 6. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 14. dalton.com [dalton.com]
- 15. fda.gov [fda.gov]
- 16. EU GMP Basic requirements for active substances used as starting materials - EU GMP for APIs - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Troubleshooting crystallization issues with 5-(Aminomethyl)-2-pyrrolidinone oxalate
Executive Summary & Compound Profile
Welcome to the technical support hub for 5-(Aminomethyl)-2-pyrrolidinone oxalate . This guide addresses the specific challenges associated with crystallizing this polar lactam-amine salt.
The crystallization of amine oxalates is often deceptive; while oxalates generally raise melting points and improve stability, the presence of the pyrrolidinone ring introduces high polarity and hydrogen-bonding capability, frequently leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than immediate crystal nucleation.
Physicochemical Profile
| Property | Description |
| Target Salt Form | 1:1 Hydrogen Oxalate (typically) |
| Key Challenge | High tendency for "oiling out" (LLPS) due to high polarity and impurities. |
| Solubility Profile | High: Water, Methanol, Hot Ethanol.Moderate: Cold Ethanol, Isopropanol (IPA).Low (Anti-Solvents): Ethyl Acetate, Acetone, Diethyl Ether, Hexanes. |
| Critical Parameter | Water Content. Even trace water can stabilize the "oil" phase, preventing nucleation. |
Diagnostic Troubleshooting (Q&A)
Category A: Nucleation Failures (Oiling Out)
Q1: "I added the oxalic acid to my amine solution, but instead of white crystals, a yellow/brown sticky oil separated at the bottom. Cooling makes it harder, like a gum. How do I fix this?"
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone is too wide, or the supersaturation is too high. The system lowers its energy by forming a solute-rich liquid (the oil) rather than an ordered crystal lattice.[1][2]
Root Causes:
-
Supersaturation Shock: Adding the acid too fast or at too low a temperature.
-
Impurity Effect: Residual starting materials (e.g., nitromethylene precursors) lower the energy barrier for oiling over crystallization.
-
Solvent Choice: The solvent is too non-polar (e.g., pure ether/hexane) or contains too much water.
Corrective Protocol (The "Re-Heat" Method):
-
Do not discard the oil.
-
Add a small amount of a "good solvent" (e.g., Methanol or Ethanol) to the mixture and heat until the oil redissolves into a clear, homogeneous solution.
-
Seed the solution: Add a few crystals of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.
-
Slow Cool: Insulate the flask (wrap in foil/cotton) to cool to room temperature over 2–4 hours. Rapid cooling promotes oiling.
-
Anti-solvent Titration: If no crystals form, add warm Ethyl Acetate dropwise until slight turbidity persists, then cool.
Expert Insight: Amine oxalates often require a "cloud point" approach. The oil phase is essentially a supersaturated solution of your salt. By reheating and diluting slightly, you move the system back into the single-phase region, allowing you to approach the nucleation boundary more gently.
Category B: Stoichiometry & Purity[3]
Q2: "My crystals formed, but the melting point is broad (e.g., 110–130°C) or significantly lower than the literature value. Is my salt ratio wrong?"
Diagnosis: You likely have a Non-Stoichiometric Salt or a Eutectic Mixture of free base and oxalate.
Technical Explanation: Oxalic acid is a dicarboxylic acid. Depending on the pKa difference and stoichiometry, you can form:
-
Neutral Oxalate (2:1 Amine:Acid): Requires 2 equivalents of amine.
-
Hydrogen Oxalate (1:1 Amine:Acid): The most common stable form for mono-amines.
-
Physical Mixture: If you used 1.0 eq of acid but the reaction didn't complete (due to oiling), you may have trapped free oxalic acid in the lattice.
Validation Step:
-
Proton NMR: Check the integration of the pyrrolidinone ring protons vs. the oxalate peak (if visible/not exchanged) or check the shift of the aminomethyl protons.
-
Reslurry: Suspend your solid in warm Ethyl Acetate (which dissolves free amine and some free oxalic acid but not the salt) and stir for 1 hour. Filter and re-check MP.
Category C: Morphology & Filtration
Q3: "The product precipitates as a fine, voluminous powder that clogs the filter paper. It takes hours to filter. How can I grow larger crystals?"
Diagnosis: Rapid Nucleation. You generated too many nuclei instantly, consuming the supersaturation before crystals could grow.
Optimization:
-
Ostwald Ripening (Temperature Cycling): Heat the slurry to near-reflux, hold for 30 mins, then cool to RT. Repeat this cycle 2–3 times. This dissolves small "fines" and deposits them onto larger crystals.
-
Solvent Swap: Switch from a fast-precipitating system (e.g., Acetone) to a more viscous/soluble system (e.g., Isopropanol).
-
Drip Rate: Add the anti-solvent (or the acid solution) over 1–2 hours using a syringe pump or addition funnel, rather than a single pour.
Visual Troubleshooting Workflows
Figure 1: The "Oiling Out" Decision Matrix
Use this logic flow when the reaction mixture separates into two liquid phases.
Caption: Logic flow for converting an oiled-out amine oxalate phase into a crystalline solid.
Figure 2: Salt Stoichiometry Logic
Determine if you have the Neutral (2:1) or Hydrogen (1:1) Oxalate.[3][4][5][6]
Caption: Stoichiometry determination based on molar input and resulting pH.
Standardized Experimental Protocols
Protocol A: Primary Salt Formation (The "Ethanol-Ethyl Acetate" Method)
Recommended for initial isolation of the 1:1 Hydrogen Oxalate.
Reagents:
-
Crude 5-(Aminomethyl)-2-pyrrolidinone (Free Base)
-
Anhydrous Oxalic Acid (98%+)
-
Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc)
Procedure:
-
Preparation of Base Solution: Dissolve 10.0 mmol of the amine free base in 5 mL of Absolute Ethanol. Stir at room temperature.
-
Preparation of Acid Solution: Dissolve 10.0 mmol (1.0 equiv) of Oxalic Acid in 5 mL of warm Absolute Ethanol (approx. 40°C). Ensure complete dissolution.
-
Addition: Add the warm acid solution to the amine solution slowly over 10 minutes with vigorous stirring.
-
Observation: The solution may warm up (exothermic). If a precipitate forms immediately, continue stirring. If it oils out, heat the mixture to 60°C until clear.
-
-
Crystallization:
-
If clear: Add Ethyl Acetate dropwise to the hot solution until a faint, persistent cloudiness appears (the "Cloud Point").
-
Remove heat and allow to cool slowly to room temperature undisturbed.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with 2 x 5 mL of cold (0°C) Ethyl Acetate/Ethanol (3:1) mixture.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Oxalates can trap solvent; ensure weight is constant.
Protocol B: Recrystallization (Purification)
Use this if the initial product is colored or has a low melting point.
-
Dissolution: Suspend the crude salt in minimal boiling Methanol (MeOH).
-
Clarification: If the solution is colored, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite.
-
Anti-Solvent Addition: To the hot filtrate, add hot Isopropanol (IPA) until the ratio is roughly 1:2 (MeOH:IPA).
-
Cooling: Allow to cool to RT, then chill in an ice bath (0-4°C) for 2 hours.
-
Filtration: Collect crystals and wash with cold IPA.
Reference Data
Table 1: Solvent Selection Guide
Solubility estimates based on structural analogs (pyrrolidinones/amine salts).
| Solvent | Role | Solubility at 25°C | Solubility at 60°C | Notes |
| Water | Avoid | Very High | Very High | Hard to remove; causes oiling. |
| Methanol | Good Solvent | High | Very High | Best for dissolving crude salt. |
| Ethanol | Primary Solvent | Moderate | High | Ideal for crystallization. |
| Isopropanol | Anti-Solvent | Low | Moderate | Good for inducing crystallization. |
| Ethyl Acetate | Anti-Solvent | Insoluble | Very Low | Best anti-solvent; washes away impurities. |
| Acetone | Anti-Solvent | Insoluble | Low | Can cause rapid precipitation (fines). |
References
-
ScienceMadness. (2009). Forming oxalate salts of amines - Troubleshooting oiling out.Link
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out in Crystallization.Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.Link
-
PubChem. (2025).[7] 5-(Aminomethyl)-2-pyrrolidinone Compound Summary.Link
-
ResearchGate. (2020). Solubility of 5-aminosalicylic acid in N-methyl-2-pyrrolidone + ethanol mixtures.[8] (Analogous solubility behavior). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. You are being redirected... [hit2lead.com]
- 6. 5-(Aminomethyl)-2-pyrrolidinone oxalate | Chemrio [chemrio.com]
- 7. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Integrity Assurance for 5-(Aminomethyl)-2-pyrrolidinone Scaffolds
Ticket Subject: Preventing Racemization of 5-(Aminomethyl)-2-pyrrolidinone (and derivatives) Status: Open Priority: Critical (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Issue:
You are observing a loss of enantiomeric excess (ee%) during the manipulation of 5-(aminomethyl)-2-pyrrolidinone. This scaffold contains a single stereocenter at the C5 position . The proton attached to C5 is
The "Danger Zone":
The structural vulnerability lies in the acidity of the C5 proton (pKa
Diagnostic Flowchart
Use this decision tree to identify where your protocol might be failing.
Figure 1: Diagnostic decision tree for identifying racemization triggers in lactam chemistry.
Technical Deep Dive: The Mechanism of Failure
To prevent racemization, you must understand the Enolization Pathway . The lactam ring is chemically similar to pyroglutamic acid derivatives.
The Mechanism[1][2][3][4][5]
-
Deprotonation: A base removes the proton at C5.
-
Planarization: The resulting enolate is
hybridized and planar. The chiral memory is lost. -
Reprotonation: The proton returns from either the Re or Si face with equal probability, resulting in a racemic mixture.
Figure 2: The enolization pathway leading to loss of stereochemical integrity.
Critical Parameters Table
| Parameter | High Risk (Avoid) | Low Risk (Recommended) | Mechanistic Reason |
| Base | NaH, KH, Unhindered Alkoxides | LiHMDS, NaHMDS, LDA (at -78°C) | Lithium aggregates stabilize the enolate, preventing "loose" ion pairs that racemize quickly. |
| Solvent | DMF, DMSO, DMAc | THF, 2-MeTHF, Toluene, DCM | Polar aprotic solvents solvate cations, leaving the enolate "naked" and highly reactive/unstable. |
| Temperature | > 0°C (with base) | -78°C to -20°C | Thermal energy overcomes the rotational barrier of the enolate intermediate. |
| Protecting Group | Phthalimide (can be basic), Free Amine | Boc, Cbz, Fmoc | Carbamates reduce the basicity of the side-chain nitrogen, preventing intramolecular proton abstraction. |
Troubleshooting Scenarios (FAQs)
Q1: I am performing N-alkylation on the lactam nitrogen (N1). My product is racemic. Why?
A: You likely used Sodium Hydride (NaH) in DMF at room temperature. This is the "perfect storm" for racemization.
-
The Fix: Switch to LiHMDS in THF at -78°C .
-
Why? The Lithium cation (
) coordinates tightly with the lactam enolate oxygen, freezing the conformation and preventing the full planarization required for rapid racemization. Sodium and Potassium are too large and loose to provide this "chelation control" [1].
Q2: Can I use the free amine form of 5-(aminomethyl)-2-pyrrolidinone?
A: It is risky. The primary amine on the methyl group is basic. If the concentration is high or the temperature rises, this amine can act as an intramolecular base, abstracting the C5 proton.
-
The Fix: Keep the amine protected (e.g., (S)-1-Boc-2-(aminomethyl)pyrrolidine ) until the final step. If you must use the free amine, keep it as a salt (e.g., HCl salt) until the moment of reaction.
Q3: I see racemization during acid deprotection (e.g., Boc removal with TFA).
A: Acid-catalyzed racemization is rarer but possible via an enol mechanism if the reaction is allowed to overheat.
-
The Fix: Perform Boc deprotection at 0°C using 4N HCl in Dioxane or TFA/DCM (1:1). Do not reflux. Ensure the quench is not strongly basic (neutralize to pH 7-8, not pH 14).
Validated Protocols
Protocol A: Enantioselective N-Alkylation (Lactam Nitrogen)
Target: Functionalizing the ring nitrogen without touching the C5 stereocenter.
Materials:
-
Substrate: (S)-5-(Boc-aminomethyl)-2-pyrrolidinone
-
Base: LiHMDS (1.0 M in THF)
-
Solvent: Anhydrous THF
-
Electrophile: Benzyl bromide (or equivalent)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cryo-cool: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Deprotonation: Add LiHMDS (1.1 eq) dropwise over 10 minutes.
-
Note: Do not let the temperature rise above -70°C.
-
Stir: Stir at -78°C for 30 minutes.
-
-
Addition: Add the electrophile (1.2 eq) dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to RT until TLC confirms consumption.
-
Quench: Quench with saturated
solution at 0°C.
Protocol B: Determination of Enantiomeric Excess (ee%)
Standardized method for verifying integrity.
Method: Chiral HPLC
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA) to sharpen amine peaks.
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (amide bond absorption).
Calculation:
References
-
Cardiff University. "The mechanism of racemisation of 5-substituted hydantoins." ORCA. Link (Context: Kinetic studies on 5-substituted cyclic amides/lactams).
-
University of Manchester. "Racemisation in Chemistry and Biology." Link (Context: General acid/base catalysis mechanisms for stereocenters adjacent to carbonyls).
-
BenchChem. "A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1-Boc-2-(aminomethyl)pyrrolidine Derivatives." Link (Context: Specific handling of the exact scaffold ).
-
KPU Pressbooks. "The Acidity of the
-Hydrogens." Organic Chemistry II. Link (Context: pKa values and resonance stabilization of enolates). -
Thieme Connect. "Pyroglutamic Acid Peptides: Prevention of Racemization." Link (Context: Analogous chemistry of pyroglutamic acid).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Optimizing pH conditions for 5-(Aminomethyl)-2-pyrrolidinone stability
Technical Support Center: 5-(Aminomethyl)-2-pyrrolidinone Stability
Welcome to the technical support guide for 5-(Aminomethyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of maintaining the stability of this compound, with a specific focus on optimizing pH conditions. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed experimental protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is 5-(Aminomethyl)-2-pyrrolidinone and why is its stability critical?
5-(Aminomethyl)-2-pyrrolidinone is a chemical compound featuring a γ-lactam (a five-membered cyclic amide) ring structure.[1][2] Its stability is paramount because degradation compromises the compound's purity and concentration, leading to inaccurate experimental results and potential loss of therapeutic efficacy in drug development contexts.
Q2: What is the primary degradation pathway for 5-(Aminomethyl)-2-pyrrolidinone in aqueous solutions?
The principal degradation pathway is the hydrolysis of the amide bond within the γ-lactam ring.[3][4] This reaction opens the ring to form the corresponding amino acid, 4-amino-5-(aminomethyl)pentanoic acid. This process can be catalyzed by both acidic and basic conditions.[3][5]
Q3: How does pH generally affect the stability of this compound?
The stability of lactams, including 5-(Aminomethyl)-2-pyrrolidinone, typically follows a U-shaped curve when plotted against pH.[6][7] This means the compound is most stable within a specific pH range, usually near neutral or slightly acidic, and degradation accelerates significantly in strongly acidic or strongly alkaline environments.[6][8]
Q4: What are the typical signs of degradation in my sample?
Degradation can be identified by a decrease in the concentration of the parent compound over time, which is quantifiable by analytical techniques like High-Performance Liquid Chromatography (HPLC). Concurrently, you may observe the appearance of new peaks in your chromatogram, corresponding to the formation of degradation products.[9][10]
Q5: I'm starting a new experiment. What is a good starting pH to maximize stability?
For many lactam-containing molecules, maximum stability is often found in the pH range of 4 to 7.[6][7] We recommend starting your experiments with a buffered solution around pH 6.0 - 7.0 . However, the optimal pH should be empirically determined for your specific formulation and storage conditions using a pH-rate profile study.
Troubleshooting Guides
This section provides in-depth, question-and-answer-based solutions to common stability problems.
Scenario 1: Rapid Loss of Active Compound in Solution
Q: I'm observing a rapid decrease in the concentration of 5-(Aminomethyl)-2-pyrrolidinone in my aqueous buffer. What is the underlying cause and how can I mitigate this?
A: The "Why": Causality of Degradation
A rapid loss of your compound is almost certainly due to the hydrolysis of the lactam ring, a reaction highly sensitive to pH.[3][11] The amide bond in the five-membered ring is strained and susceptible to nucleophilic attack by water (hydrolysis). This reaction is significantly accelerated by the presence of hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and opening the ring.[5][11] Base-catalyzed hydrolysis is often significantly faster than acid-catalyzed hydrolysis for lactams.[8]
To solve this, you must identify the pH at which the hydrolysis rate is at its minimum. This is achieved through a systematic pH-rate profile study.
A: The "How": Recommended Protocol
We recommend performing a pH-Rate Profile Study to pinpoint the optimal pH for stability. This involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time.
See Protocol 1: Performing a pH-Rate Profile Study for a detailed, step-by-step methodology.
Scenario 2: Appearance of Unknown Peaks in HPLC Analysis
Q: My HPLC chromatogram shows new, unidentified peaks that grow over time, while my main compound peak decreases. What are these peaks and how can I identify them?
A: The "Why": Identifying Degradation Products
These new peaks are characteristic of degradation products. The primary degradant is the ring-opened product from hydrolysis. However, other minor degradants could form through oxidative pathways or reactions with buffer components or excipients.[12][13]
To confidently identify these products and understand the degradation pathway, a Forced Degradation Study is the industry-standard approach.[14][15] These studies use harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to intentionally degrade the compound, generating a sufficient quantity of the degradants for characterization by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[9][16]
A: The "How": Recommended Protocol
Conducting a forced degradation study will help you develop a "stability-indicating" analytical method—one that can resolve the parent compound from all potential degradation products.[10]
See Protocol 2: Forced Degradation Study for Identification of Degradants for a comprehensive guide.
Scenario 3: Instability in a Complex Formulation with Excipients
Q: My compound is degrading in a formulation containing several excipients, even though I've set the bulk pH to what I thought was optimal. What could be the cause?
A: The "Why": The Impact of Excipients
Excipients, while often considered inert, can directly or indirectly promote degradation.[12] This can occur through several mechanisms:
-
Reactive Impurities: Some common excipients may contain reactive impurities like peroxides, aldehydes, or trace metals that can catalyze degradation.[12]
-
Local pH Microenvironments: The surface of solid excipients can have a different pH than the bulk solution, creating microenvironments where degradation is accelerated.
-
Direct Chemical Interaction: Functional groups on the excipients could potentially react directly with your compound.
An Excipient Compatibility Study is essential during formulation development to screen for these detrimental interactions.[12]
A: The "How": Recommended Protocol
This study involves mixing your compound with individual excipients and storing the mixtures under accelerated conditions (e.g., elevated temperature and humidity) to quickly identify incompatibilities.[12]
See Protocol 3: Excipient Compatibility Screening for a detailed workflow.
Data Presentation & Visualization
Table 1: Example pH-Rate Profile Data for 5-(Aminomethyl)-2-pyrrolidinone Stability
This table summarizes hypothetical data from a pH-rate profile study, illustrating the U-shaped stability curve typical for lactams. The degradation rate constant, k, represents the rate of compound loss. A lower k value signifies greater stability.
| pH of Buffer | Buffer System | Temperature (°C) | Observed Rate Constant, k (day⁻¹) | Half-Life (t₁/₂) (days) |
| 2.0 | HCl/KCl | 40 | 0.250 | 2.8 |
| 4.0 | Acetate | 40 | 0.045 | 15.4 |
| 6.0 | Phosphate | 40 | 0.011 | 63.0 |
| 7.0 | Phosphate | 40 | 0.015 | 46.2 |
| 8.0 | Borate | 40 | 0.098 | 7.1 |
| 10.0 | Borate | 40 | 0.480 | 1.4 |
Note: Data is illustrative and should be determined experimentally.
Diagrams
Caption: General workflow for troubleshooting stability issues.
Caption: Mechanisms of lactam hydrolysis.
(Note: The image placeholder in the DOT script should be replaced with a chemical structure image for full visualization.)
Detailed Experimental Protocols
Protocol 1: Performing a pH-Rate Profile Study
Objective: To determine the pH of maximum stability for 5-(Aminomethyl)-2-pyrrolidinone in a specific solvent system.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use non-reactive buffer systems (e.g., acetate, phosphate, borate) and ensure their buffer capacity is sufficient.
-
Sample Preparation: Prepare stock solutions of 5-(Aminomethyl)-2-pyrrolidinone in the chosen solvent. Dilute the stock solution into each buffer to a known final concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the samples into sealed, inert vials and place them in a temperature-controlled environment (e.g., 40°C or 50°C to accelerate degradation). Include a control sample stored at a low temperature (e.g., 5°C) where degradation is minimal.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove an aliquot from each pH sample.
-
Quantification: Analyze the concentration of the remaining 5-(Aminomethyl)-2-pyrrolidinone in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line is the negative of the observed first-order degradation rate constant (-k). Plot the k values against pH to identify the pH at which the rate constant is lowest (the "bottom" of the U-shaped curve).
Protocol 2: Forced Degradation Study for Identification of Degradants
Objective: To generate and identify potential degradation products and to develop a stability-indicating analytical method. This protocol is based on ICH Q1A guidelines.[14]
Methodology:
-
Stress Conditions: Expose solutions of 5-(Aminomethyl)-2-pyrrolidinone to the following conditions in separate experiments. Aim for 5-20% degradation of the active ingredient.[15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid compound at 80°C for 48 hours.
-
Photostability: Expose solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA system.
-
Method Development: The goal is to develop an HPLC method that achieves baseline separation between the main compound peak and all degradation product peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the main compound in the stressed samples. This confirms that no degradant peaks are co-eluting.
-
Characterization (LC-MS): Analyze the stressed samples using LC-MS to obtain the mass of the degradation products, which is crucial for their structural elucidation.
Protocol 3: Excipient Compatibility Screening
Objective: To identify potential incompatibilities between 5-(Aminomethyl)-2-pyrrolidinone and selected formulation excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the compound with each excipient (e.g., in a 1:1 or 1:5 ratio by weight). Also prepare a control sample of the pure compound.
-
Moisture Addition: For some samples, add a small amount of water (e.g., 5-10% by weight) to simulate conditions in a wet granulation process or high humidity storage.[12]
-
Accelerated Storage: Store the samples in both open and closed vials at accelerated conditions (e.g., 50°C/75% Relative Humidity) for a set period (e.g., 2-4 weeks).[12]
-
Analysis: At the initial time point and after the storage period, analyze the samples.
-
Visual Inspection: Note any changes in color or physical appearance.
-
HPLC Analysis: Quantify the amount of the compound remaining and check for the appearance of degradation products.
-
-
Interpretation: A significant loss of the compound (>5%) or the appearance of major degradation peaks in a binary mixture compared to the control indicates an incompatibility.
References
- Mitchell, A. D., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
- Wan, P., & Modro, T. A. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
- Glover, S. A., & Rowbottom, C. A. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. RSC Publishing.
- Kramer, P. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH.
- ResearchGate. (2025). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing.
- Wang, Y., & Li, S. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. ACS Publications.
- Tulkens, P. M., et al. (2000). Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps. PMC.
- Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. American Pharmaceutical Review.
- ResearchGate. (2025). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. ResearchGate.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Queenan, A. M., et al. (2010). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. PMC.
- Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. SciSpace.
- ResearchGate. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- BOC Sciences. (n.d.). (R)-5-Aminomethyl-pyrrolidin-2-one. BOC Sciences.
- Sravani, G. S., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
- González-Pérez, B., et al. (2014). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC.
- Advanced ChemBlocks. (2026). (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride 97%. Advanced ChemBlocks.
- BLDpharm. (n.d.). (R)-5-(Aminomethyl)pyrrolidin-2-one. BLDpharm.
- Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
- PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. PubChem.
- PubChem. (n.d.). (5S)-5-(aminomethyl)pyrrolidin-2-one. PubChem.
- ResearchGate. (2025). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
- Benchchem. (2025). The Catalytic Core: A Technical Guide to the Mechanism of Action of (S)-5-(hydroxymethyl)
- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
- ResearchGate. (n.d.). Alkaline Hydrolysis of a gamma-Lactam Ring.
- Ligocka, D., et al. (2002). Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure. PubMed.
- Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal.
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
- ScienceDirect. (2024). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). ScienceDirect.
- Åkesson, B., et al. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. PubMed.
- ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
- Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology.
- MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways. MilliporeSigma.
- ChemicalBook. (n.d.). 5-(AMINOMETHYL)-1-METHYLPYRROLIDIN-2-ONE. ChemicalBook.
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Technical Support Center: Resolving Solubility Challenges of 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Aminomethyl)-2-pyrrolidinone oxalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in methanol. Our goal is to provide a comprehensive, scientifically-grounded resource that combines troubleshooting workflows, detailed protocols, and answers to frequently asked questions.
Section 1: Understanding the Core Solubility Challenge
This section addresses the fundamental reasons behind the solubility behavior of 5-(Aminomethyl)-2-pyrrolidinone oxalate.
Frequently Asked Questions (FAQs) - The Basics
Q1: Why is 5-(Aminomethyl)-2-pyrrolidinone oxalate sometimes difficult to dissolve in methanol, even though both are polar?
A: This is an excellent question that points to the nuanced nature of solubility. While methanol is a polar protic solvent, the solubility of 5-(Aminomethyl)-2-pyrrolidinone oxalate is governed by a delicate balance of intermolecular forces and thermodynamics.
-
Ionic Nature and Crystal Lattice Energy: The compound is an oxalate salt[1]. In its solid, crystalline state, the positively charged aminopyrrolidinone cation and the negatively charged oxalate anion are held together by strong electrostatic forces. For dissolution to occur, the methanol solvent molecules must provide enough energy (solvation energy) to overcome this crystal lattice energy. If the lattice energy is particularly high, dissolution can be slow or incomplete.
-
Solute-Solvent Interactions: Methanol is effective at forming hydrogen bonds. However, the overall structure of the aminopyrrolidinone cation also has nonpolar regions. The efficiency of methanol in solvating both the ionic salt components and the organic structure simultaneously determines the ultimate solubility. Oxalate salts, in general, often exhibit poor solubility in common organic solvents for these reasons[2]. Studies on similar salts, like calcium oxalate, show that while solubility is highest in methanol compared to other alcohols, it is still limited[3].
Q2: What are the primary factors I can manipulate to improve solubility?
A: The solubility of a solid in a liquid is not fixed; it's an equilibrium that can be influenced by several factors. The most critical and accessible factors for you in the lab are:
-
Temperature: For most solid solutes, solubility increases with temperature[4][5]. Increasing the temperature provides the system with the thermal energy needed to break apart the solute's crystal lattice.
-
pH of the Medium: This is a crucial, often overlooked factor for salts. The solubility of 5-(Aminomethyl)-2-pyrrolidinone oxalate is highly pH-dependent because it is a salt of a weak base (the amine) and a weak acid (oxalic acid)[6][7]. Adjusting the pH can shift the equilibrium toward more soluble species.
-
Co-solvents: The principle of "like dissolves like" can be extended by using a solvent mixture. Adding a small amount of a different solvent (a co-solvent) can alter the overall polarity and hydrogen bonding characteristics of the medium, making it more favorable for the solute[8][9].
-
Physical Agitation: Methods like stirring and sonication do not change the thermodynamic solubility limit, but they significantly increase the rate of dissolution by breaking down particle aggregates and constantly refreshing the solvent layer at the solid's surface[8].
Section 2: A Step-by-Step Troubleshooting Workflow
If you are facing immediate solubility issues, follow this logical progression of steps. Start with the simplest, least disruptive methods before moving to more complex chemical modifications.
Caption: Troubleshooting workflow for dissolving 5-(Aminomethyl)-2-pyrrolidinone oxalate.
Section 3: Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for the key strategies outlined in the workflow.
Protocol A: Solubility Enhancement with Co-Solvents
Causality: A co-solvent works by disrupting the self-association of the primary solvent (methanol), creating pockets or environments with different polarities that can better accommodate the different parts of the solute molecule. For an ionic organic compound, a highly polar co-solvent like water can solvate the ionic portions, while the methanol addresses the organic backbone.
Recommended Co-Solvents:
| Co-Solvent | Class | Starting % (v/v) | Rationale & Considerations |
| Deionized Water | Polar Protic | 1-10% | Excellent for solvating ionic salts. Ensure water is compatible with your downstream reaction chemistry. The solubility of oxalates often increases with water content in alcohol-water mixtures[3]. |
| DMSO | Polar Aprotic | 1-5% | High dielectric constant, excellent at dissolving a wide range of compounds. Can be difficult to remove. |
| DMF | Polar Aprotic | 1-5% | Similar to DMSO. Often used in peptide synthesis and other organic reactions[8]. |
| NMP | Polar Aprotic | 1-5% | N-Methyl-2-pyrrolidinone is an exceptional solubilizer, acting as both a cosolvent and a complexing agent. Its structural similarity may be beneficial. |
Step-by-Step Methodology:
-
Suspend the 5-(Aminomethyl)-2-pyrrolidinone oxalate in the desired volume of methanol in your reaction vessel.
-
While stirring vigorously, add the chosen co-solvent dropwise from a micropipette. Start with a low percentage (e.g., 1% of the total final volume).
-
Allow the mixture to stir for 5-10 minutes at room temperature.
-
If the solid has not dissolved, incrementally increase the amount of co-solvent, allowing time for equilibration after each addition.
-
Self-Validation Check: If dissolution occurs, the solution should remain clear. If it becomes cloudy or a precipitate forms, you may have exceeded the optimal co-solvent ratio, causing the compound to "crash out."
Protocol B: In-Situ Conversion to Free Amine for Improved Solubility
Causality: This is the most robust chemical method for enhancing solubility in organic solvents. The oxalate salt is highly polar. By adding a stronger, non-nucleophilic organic base (like triethylamine, TEA, or diisopropylethylamine, DIPEA), you deprotonate the aminopyrrolidinone cation. This generates the "free amine" form of the molecule, which is significantly less polar and thus more soluble in organic solvents like methanol or dichloromethane[8]. The added base is protonated by the oxalic acid and the proton from the original amine salt, typically precipitating as an insoluble salt (e.g., triethylammonium oxalate), which can sometimes be filtered off.
Step-by-Step Methodology:
-
Suspend the 5-(Aminomethyl)-2-pyrrolidinone oxalate (1.0 equivalent) in methanol to the desired concentration. The solid will likely not dissolve fully at this stage.
-
Cool the suspension to 0°C using an ice-water bath. This is crucial to control any potential exothermic reaction.
-
Slowly, add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise with continuous stirring. A slight excess (1.05 to 1.1 equivalents relative to the oxalate, which is dibasic, so ~2.2 eq may be needed) is typically used to drive the equilibrium.
-
Stir the mixture at 0°C for 15-30 minutes.
-
Allow the mixture to slowly warm to room temperature and continue stirring for another 30 minutes.
-
Self-Validation Check: You should observe the initial solid dissolving, often accompanied by the formation of a new, fine white precipitate (the ammonium salt of the added base)[8]. The resulting solution containing the soluble free amine can often be used directly in the subsequent reaction step.
Caption: Effect of pH modification on the solubility equilibrium.
Section 4: Advanced FAQs & Specific Scenarios
Q: I managed to dissolve the compound with heating, but it crashed out as the solution cooled. What should I do?
A: This indicates you created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature. To resolve this, you have two primary options:
-
Maintain Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which it is soluble.
-
Use a Co-solvent: Re-dissolve the material with heat and then add a small amount of a suitable co-solvent (see Protocol A). This can often increase the room temperature solubility limit and keep the compound in solution upon cooling.
Q: Are there any safety precautions I need to be aware of?
A: Absolutely. Always consult the material's Safety Data Sheet (SDS) before starting work.
-
General Handling: Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the solid powder[10].
-
Heating: When heating methanol, be aware that it is flammable. Do not use an open flame; use a temperature-controlled heating mantle or water bath in a well-ventilated fume hood.
-
Adding Reagents: The addition of bases can be exothermic. Always add reagents slowly and with cooling, as described in Protocol B. Organic bases like TEA and DIPEA are corrosive and should be handled with care.
Q: Could the issue be the purity of my compound or solvent?
A: Yes, impurities can significantly impact solubility.
-
Compound Purity: The presence of insoluble side-products from synthesis can give the appearance of poor solubility.
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade of methanol if your reaction is water-sensitive. Water absorbed from the atmosphere can alter the solvent properties.
References
-
Zapsalis, C., & Rynbergen, R. (1979). Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. PubMed. [Link]
-
Khan, A., et al. (2015). Solubility of Oxalic Acid. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Exploration of the Solid–Liquid Equilibrium Characteristics of Oxalic Acid in 12 Solvents. Journal of Chemical & Engineering Data. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis. ResearchGate. [Link]
-
MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (n.d.). Acros Organics. [Link]
-
Khan, A. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]
-
Gomaa, E. A. (2014). SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K. Bibliomed. [Link]
-
Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. (2005). ScienceLab.com. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Rynbergen, R. (1978). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI. [Link]
- Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. (n.d.).
-
(5S)-5-(aminomethyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]
-
Solubility of Acid Oxalic in Water. (2012). Scribd. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Kumar, L., & Singh, J. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Khafhafera, B., et al. (2022). Solubility of sodium oxalate in kraft black liquors above 100 °C. BioResources. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (n.d.).
-
Nikpassand, M., & Zare, M. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. (2017). Stack Exchange. [Link]
-
oxalate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
5-(Aminomethyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]
-
The Effects of pH on Solubility. (2021). Chemistry LibreTexts. [Link]
-
Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Talukdar, H., et al. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Chung, J., et al. (2020). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Crystals. [Link]
-
Variation of the pH of NMP with time and upon use in the... (n.d.). ResearchGate. [Link]
-
Khan, A., et al. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]
-
Cormos, A. M., et al. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions. [Link]
-
Gibbons, J. J. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Dubois, L. (2017). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. [Link]
-
Akhtar, M. J., et al. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.).
-
5-Methoxy-2-pyrrolidinone. (n.d.). Pharmaffiliates. [Link]
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Minimizing degradation of 5-(Aminomethyl)-2-pyrrolidinone oxalate under heat
Technical Support Center: 5-(Aminomethyl)-2-pyrrolidinone Oxalate Stability Guide
Executive Summary: The "Keep It Cold, Keep It Dry" Protocol
5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS 1050590-36-7 / 154148-69-3 analogs) is a delicate building block. While the pyrrolidinone ring offers some structural rigidity, the compound is vulnerable to a "Triad of Degradation": Oxidative discoloration , Hydrolytic ring-opening , and Oxalate dissociation .
Immediate Action Plan:
-
Storage: -20°C is mandatory for long-term storage.
-
Atmosphere: Always store under Argon or Nitrogen. The primary amine actively scavenges atmospheric CO₂ (carbamate formation).
-
Drying: NEVER oven-dry above 40°C. Use vacuum desiccation over P₂O₅ or lyophilization.
Troubleshooting & Diagnostics (Q&A)
Q1: My white powder has turned faint yellow/brown after sitting on the bench. Is it still usable? A: Likely degraded. The color change indicates oxidative instability of the primary amine group, often exacerbated by trace metal impurities or light exposure. This "yellowing" is typically the formation of imines or N-oxides via radical pathways.
-
Verdict: If purity is critical (>98%), discard. If used for rough screening, repurify via recrystallization (ethanol/water), but expect yield loss.
Q2: I dried the compound in an oven at 80°C, and the melting point dropped significantly. Why? A: You likely triggered Oxalate Disproportionation . Oxalic acid can sublime or decompose (into CO, CO₂, and H₂O) at elevated temperatures, even below its standard melting point when in salt form.
-
Mechanism: Loss of the oxalate counterion shifts the equilibrium toward the free base. The free base of 5-(aminomethyl)-2-pyrrolidinone is less stable, more hygroscopic, and has a lower melting point than the salt.
-
Correction: Use a vacuum desiccator at room temperature (25°C).
Q3: The LC-MS shows a new peak at M+18. What is this? A: This is the Hydrolysis Product . The pyrrolidinone (lactam) ring is susceptible to opening in the presence of moisture and heat, forming the corresponding amino acid derivative (e.g., 4,5-diaminopentanoic acid analog).
-
Prevention: Ensure all solvents used in handling are anhydrous. Avoid aqueous workups if possible; if unavoidable, keep pH neutral (6.5–7.5) and temperature <4°C.
Deep Dive: Degradation Mechanisms
To preserve this compound, one must understand the specific chemical vulnerabilities.
A. The Lactam Hydrolysis Pathway
The 2-pyrrolidinone ring is a cyclic amide (lactam). While generally stable, the presence of the oxalate acid creates a local acidic environment. Upon heating with moisture, the carbonyl carbon becomes electrophilic, inviting water attack and leading to ring opening.
B. The Amine-Oxalate Dissociation
At high temperatures (>60°C), the lattice energy of the oxalate salt is overcome.
C. Oxidative Dimerization
Primary amines can undergo oxidative coupling to form azo or hydrazo linkages, or react with the lactam carbonyl of a neighboring molecule, leading to oligomerization.
Visualizing the Degradation Matrix
The following diagram maps the causality between environmental stressors and specific chemical failures.
Figure 1: Interconnected degradation pathways triggered by environmental stressors.
Standardized Handling Protocols
Protocol A: Safe Drying Methodology
Do not use standard laboratory ovens.
| Parameter | Recommended Setting | Rationale |
| Equipment | Vacuum Desiccator or Lyophilizer | Minimizes thermal energy input. |
| Desiccant | P₂O₅ (Phosphorous Pentoxide) | Aggressively removes water to prevent hydrolysis. |
| Temperature | 20°C – 25°C (Ambient) | Prevents oxalate sublimation. |
| Vacuum | < 10 mbar | Lowers boiling point of residual solvents without heating. |
| Duration | 12–24 Hours | Slow drying prevents crystal lattice collapse. |
Protocol B: Re-crystallization (Rescue)
Use this only if degradation is suspected.
-
Dissolve: Saturate in minimum Ethanol at 40°C (do not boil).
-
Filter: Rapid filtration to remove insoluble oligomers.
-
Precipitate: Add cold Diethyl Ether dropwise until turbid.
-
Cool: Store at 4°C overnight.
-
Isolate: Filter under Argon blanket.
References
-
PubChem. (2025).[1][2] 5-(Aminomethyl)-2-pyrrolidinone Compound Summary. National Library of Medicine. [Link]
-
Tang, H., Sun, S., & Wu, P. (2009).[3] Thermally induced dissociation nature of pure 2-pyrrolidinone via near-infrared correlation spectroscopy analysis. Applied Spectroscopy. [Link]
-
NIST. (2024). 2-Pyrrolidinone Thermochemical Data. National Institute of Standards and Technology. [Link]
Sources
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- 2. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermally induced dissociation nature of pure 2-pyrrolidinone via near-infrared correlation spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
Case ID: 5-AMP-OX-SEP Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Compound Analysis
Compound: 5-(Aminomethyl)-2-pyrrolidinone oxalate Class: Functionalized Lactam / Primary Amine Salt Context: This molecule is a critical chiral intermediate, often associated with the synthesis of racetam-class neurotherapeutics (e.g., Brivaracetam analogs).
The Separation Challenge:
-
Polarity: The presence of both a lactam ring and a primary amine makes this highly polar.
-
Salt Form: The oxalate counter-ion complicates Normal Phase (NP) chromatography due to solubility issues and potential precipitation.
-
Chromophore: The pyrrolidinone ring has weak UV absorbance (typically <215 nm), which overlaps with the absorbance of the oxalate ion, creating detection challenges.
Primary Recommendation: Do not attempt standard Normal Phase (Hexane/IPA) as your first line of defense. The oxalate salt will likely precipitate or cause massive tailing. The most robust method for small molecules with a primary amine near the chiral center is Crown Ether Ligand Exchange Chromatography .
Recommended Methodologies
Method A: The "Gold Standard" (Crown Ether)
Best for: Direct separation of the oxalate salt without free-basing.
Crown ether columns (specifically those containing 18-crown-6 derivatives) rely on the complexation of the ammonium ion (
| Parameter | Specification | Rationale |
| Column | CROWNPAK® CR(+) or CR(-) (Daicel) or equivalent (e.g., Regis CrownSil) | Designed specifically for primary amines.[2] CR(-) reverses elution order if the undesired enantiomer elutes first. |
| Mobile Phase | Aqueous HClO₄ (Perchloric Acid), pH 1.0 – 2.0 | The amine must be protonated ( |
| Modifier | Methanol (0% – 15% v/v) | Organic modifier reduces retention time if the peak elutes too late. Do not exceed 15% to avoid precipitating the buffer or damaging the phase. |
| Temperature | 10°C – 25°C (Cooler is better) | Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution ( |
| Flow Rate | 0.4 – 0.6 mL/min | Lower flow rates minimize mass transfer effects in ligand exchange. |
| Detection | UV 210 nm (or RI/ELSD) | The molecule has weak absorbance. Note: Oxalate will appear as a large void peak. |
Protocol A Workflow:
-
Equilibration: Flush column with pH 2.0 HClO₄ for 30 mins.
-
Sample Prep: Dissolve 5-(Aminomethyl)-2-pyrrolidinone oxalate directly in the mobile phase (pH 2.0 aq). This ensures the salt is fully dissociated and the amine is protonated.
-
Injection: 1–5 µL.
-
Observation: Expect the oxalate anion (now oxalic acid) to elute at
(void). The enantiomers will elute later.
Method B: Immobilized Polysaccharide (Reversed Phase)
Best for: Cases where perchloric acid is prohibited or MS compatibility is required.
If you cannot use Crown Ethers, use an Immobilized Polysaccharide column in Reversed Phase. Coated phases (AD-RH, OD-RH) are risky if aggressive pH buffers are needed.
| Parameter | Specification | Rationale |
| Column | CHIRALPAK® IG-3 / IC-3 (Immobilized) | Immobilized phases are robust against aqueous buffers. The "IG" and "IC" selectors often show high selectivity for lactams. |
| Mobile Phase | 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (90:10) | Basic pH suppresses the ionization of the amine, allowing the neutral molecule to interact with the polysaccharide backbone. |
| Alternative MP | 0.1% DEA in Water / Acetonitrile | Diethylamine (DEA) acts as a peak shape improver by masking silanols. |
| Temperature | 25°C – 35°C | Standard ambient. |
Protocol B Warning: You must convert the oxalate salt to a free base in situ or prior to injection to prevent peak splitting. High pH (9.[3]0) ensures the amine is free, but check column pH limits (Immobilized columns are usually stable pH 2–9).
Troubleshooting Guide (FAQ)
Q1: I see a massive, broad peak at the solvent front (0.5 - 1.5 min). Is my column dead?
Diagnosis: No. This is the Oxalate counter-ion. Explanation: In acidic mobile phases (Method A), the oxalate salt dissociates. The small, unretained oxalate/oxalic acid elutes at the void volume. Because oxalate absorbs UV at 210 nm, it creates a large interference peak. Fix:
-
Ignore the void peak.
-
Ensure your target enantiomers elute after the void disturbance (k' > 2).
-
If the target overlaps with the oxalate, lower the temperature to 5°C to increase retention of the amine, pushing it away from the void.
Q2: My peaks are tailing severely (As > 1.5).
Diagnosis: Silanol interactions or solubility mismatch. Fix:
-
If using Method A (Crown): Your pH is likely too high. Lower the pH to 1.0 using HClO₄. The amine must be fully protonated to prevent non-specific binding to the silica support.
-
If using Method B (RP): Add a "sacrificial base" like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks residual silanols on the column.
Q3: I am getting zero separation (single peak) on the Crown Ether column.
Diagnosis: Lack of ammonium formation or wrong temperature. Fix:
-
Check Sample pH: Did you dissolve the sample in water or methanol? Dissolve it in the mobile phase .
-
Temperature: Crown ether complexation is exothermic. Lower the column oven temperature to 10°C or even 5°C. Resolution often doubles with a 20°C drop.
-
Flow Rate: Reduce flow to 0.4 mL/min. Ligand exchange kinetics are slower than adsorption.
Q4: Can I use Normal Phase (Hexane/IPA)?
Diagnosis: Not recommended for the oxalate salt. Risk: The salt is insoluble in Hexane. It will precipitate on the frit, causing high backpressure. Workaround: If you must use NP (e.g., for prep scale on an existing AD-H column), you must perform a Free Base Conversion :
-
Dissolve salt in min. water.
-
Add NaOH.
-
Extract with DCM or IPA.
-
Dry and re-dissolve in Hexane/IPA/DEA (80:20:0.1).
Visual Decision Support
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal stationary phase based on the specific salt form and laboratory constraints.
Figure 2: Troubleshooting Workflow
Caption: Step-by-step diagnostic process for resolving common peak shape and retention issues.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) and CR(-). (Standard operating procedures for crown ether columns and acidic mobile phases).
- Shinbo, T., et al. "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing." Journal of Chromatography A, 405 (1987): 145-153.
-
Kenda, B., et al. "Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A." Journal of Medicinal Chemistry, 47.3 (2004): 530-549. (Describes the synthesis and relevance of pyrrolidinone intermediates like the target molecule).
- Sairenchi, H., et al. "Chiral Separation of Primary Amines." Application Note: Crown Ether Chiral Stationary Phases.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Aminomethyl)-2-pyrrolidinone oxalate and Perchloric Acid before handling.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
For drug development professionals and researchers in the chemical sciences, the precise structural elucidation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(Aminomethyl)-2-pyrrolidinone oxalate, a functionalized lactam of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. Herein, we will dissect the anticipated spectrum, explaining the rationale behind peak assignments and coupling patterns. We will then benchmark this analysis against structurally related alternatives to provide a comparative context. Finally, a detailed, field-tested protocol for acquiring high-quality ¹H NMR data for this class of compounds is presented, ensuring that researchers can validate and replicate these findings.
The Structural Landscape: Interpreting the ¹H NMR Spectrum
While an experimental spectrum for 5-(Aminomethyl)-2-pyrrolidinone oxalate is not publicly available in common databases as of this writing, a highly accurate prediction can be constructed based on foundational NMR principles and data from analogous structures. The analysis hinges on understanding the parent structure, 2-pyrrolidinone, and the electronic effects introduced by the C-5 aminomethyl substituent and its subsequent protonation by oxalic acid.
The Predicted Spectrum:
The structure of 5-(Aminomethyl)-2-pyrrolidinone features several distinct proton environments, which will give rise to a unique pattern of signals in the ¹H NMR spectrum. The presence of the oxalate counterion, forming a salt with the primary amine, significantly influences the chemical shifts of nearby protons.
Molecular Structure and Proton Numbering
Caption: Structure of 5-(Aminomethyl)-2-pyrrolidinone cation with proton designations.
Predicted ¹H NMR Peak Assignments for 5-(Aminomethyl)-2-pyrrolidinone Oxalate in D₂O
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons | Rationale for Prediction |
| Hᵧ (C5-H) | ~3.8 - 4.0 | Multiplet (m) | Hᵦ, Hᵦ', Hᵪ, Hᵪ' | Located at a chiral center, adjacent to both the ring nitrogen and the electron-withdrawing ammonium group. This complex environment leads to a downfield shift and complex splitting. |
| Hᵪ, Hᵪ' (C6-H₂) | ~3.2 - 3.5 | Multiplet (m) | Hᵧ | These diastereotopic protons are adjacent to the strongly deshielding ammonium group (NH₃⁺), causing a significant downfield shift. |
| Hₐ, Hₐ' (C3-H₂) | ~2.3 - 2.5 | Multiplet (m) | Hᵦ, Hᵦ' | Protons alpha to the carbonyl group are deshielded. |
| Hᵦ, Hᵦ' (C4-H₂) | ~1.9 - 2.2 | Multiplet (m) | Hₐ, Hₐ', Hᵧ | These methylene protons experience complex splitting from adjacent protons on both sides. |
| NH (Lactam) | ~7.5 - 8.5 (in non-exchanging solvent) | Broad Singlet (br s) | - | In D₂O, this proton will exchange and the peak will disappear. In aprotic solvents like DMSO-d₆, it appears as a broad singlet.[2] |
| NH₃⁺ (Ammonium) | ~7.0 - 8.0 (in non-exchanging solvent) | Broad Singlet (br s) | - | Similar to the lactam NH, these protons are acidic and will exchange with D₂O.[2] Their chemical shift is highly dependent on solvent and concentration. |
Causality of Spectral Features:
-
The Oxalate Effect: The primary amine of the aminomethyl group is basic and is readily protonated by oxalic acid. This conversion to an ammonium salt (-CH₂-NH₃⁺) has a profound electronic effect. The positive charge on the nitrogen atom is strongly electron-withdrawing, which deshields the adjacent protons (Hᵪ, Hᵪ') and the methine proton (Hᵧ), shifting their signals significantly downfield compared to the free base.[3]
-
The Lactam Moiety: The 2-pyrrolidinone ring system imposes a rigid conformation. The protons on the ring (Hₐ, Hᵦ, Hᵧ) are held in fixed spatial relationships, leading to predictable through-bond (scalar) coupling. The protons alpha to the carbonyl group (Hₐ, Hₐ') are deshielded and appear at a lower field than the Hᵦ protons.
-
Diastereotopicity: The C5 carbon is a stereocenter, rendering the two protons on C4 (Hᵦ, Hᵦ') and the two protons on C6 (Hᵪ, Hᵪ') diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other (geminal coupling), further complicating the multiplets.
Comparative Spectral Analysis
To fully appreciate the spectral features of 5-(Aminomethyl)-2-pyrrolidinone oxalate, it is instructive to compare its predicted spectrum with those of structurally related molecules.
Comparison of ¹H NMR Data for 2-Pyrrolidinone Analogs
| Compound | C3-H₂ (α to C=O) (ppm) | C4-H₂ (ppm) | C5-H/H₂ (ppm) | N-H / N-R (ppm) | Key Differentiator |
| 2-Pyrrolidinone [4] | ~2.29 (t) | ~2.12 (quint) | ~3.40 (t) | ~7.71 (br s) | Unsubstituted ring, shows simple triplet/quintet/triplet pattern. |
| 5-Methyl-2-pyrrolidinone [5] | ~2.30 (m) | ~1.65 & ~2.27 (m) | ~3.79 (m) | ~7.31 (br s) | C5-H is a multiplet coupled to a methyl group (~1.23 ppm). |
| 5-(Aminomethyl)-2-pyrrolidinone (Free Base, Predicted) | ~2.3 (m) | ~1.8 - 2.1 (m) | ~3.5 - 3.7 (m) | ~7.6 (br s, lactam) | The aminomethyl protons (-CH₂-NH₂) would appear further upfield (~2.8-3.0 ppm) compared to the oxalate salt. |
| 5-(Aminomethyl)-2-pyrrolidinone Oxalate (Predicted) | ~2.3 - 2.5 (m) | ~1.9 - 2.2 (m) | ~3.8 - 4.0 (m) | ~7.5-8.5 (br s, lactam) | Significant downfield shift of C5-H and the new -CH₂-NH₃⁺ protons (~3.2-3.5 ppm) due to ammonium salt formation. |
This comparison highlights the diagnostic power of the downfield shift caused by the protonation of the aminomethyl group. This feature unequivocally distinguishes the oxalate salt from its free base precursor. The complex multiplet patterns for the C5-substituted compounds also contrast sharply with the simple, symmetrical pattern of the parent 2-pyrrolidinone.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The following protocol details a robust methodology for preparing and analyzing small organic molecules like 5-(Aminomethyl)-2-pyrrolidinone oxalate, ensuring data integrity and reproducibility.
Workflow for ¹H NMR Analysis
Caption: Standard workflow from sample preparation to spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-15 mg of 5-(Aminomethyl)-2-pyrrolidinone oxalate.[6]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (Deuterium oxide, D₂O, is a good first choice due to the salt's likely polarity; DMSO-d₆ is an alternative if solubility is an issue or if observation of the NH protons is desired).
-
Vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is critical for high-quality spectra.[7]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This removes any microparticulates that can degrade spectral resolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The instrument uses the deuterium signal from the solvent to stabilize the magnetic field. This "lock" must be established and optimized.
-
Shimming: The magnetic field must be made as homogeneous as possible across the sample volume. This is achieved through an automated or manual shimming process, which adjusts a series of shim coils. Poor shimming results in broad, distorted peaks.
-
Acquisition Parameters: For a standard ¹H experiment on a 400-600 MHz spectrometer, the following are typical starting parameters:
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard to allow protons to return to their equilibrium state between pulses.
-
Acquisition Time (aq): Typically 2-4 seconds, which determines the digital resolution of the spectrum.
-
Spectral Width (sw): A range of -2 to 12 ppm is appropriate to capture all protons in most organic molecules.
-
-
-
Data Processing and Analysis:
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline should be flat and free of distortion.
-
Referencing: The chemical shift axis (ppm) is calibrated. If using D₂O, the residual HDO peak is set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm.
-
Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
-
Peak Picking and Assignment: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal and assign them to the corresponding protons in the molecule.
-
By adhering to this guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of 5-(Aminomethyl)-2-pyrrolidinone oxalate, ensuring the structural integrity of their compound of interest and providing a solid foundation for further research and development.
References
-
University of California, Riverside. NMR Sample Preparation. UCR Department of Chemistry. Accessed February 19, 2026. [Link]
-
Gervasoni, S., et al. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Accessed February 19, 2026. [Link]
-
Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Accessed February 19, 2026. [Link]
-
PubChem. 2-Pyrrolidone. National Center for Biotechnology Information. Accessed February 19, 2026. [Link]
-
Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Accessed February 19, 2026. [Link]
-
Chemistry LibreTexts. Spectroscopic Properties of Amines. Accessed February 19, 2026. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Accessed February 19, 2026. [Link]
-
Journal of Natural Products. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. Accessed February 19, 2026. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Accessed February 19, 2026. [Link]
-
University of Leicester. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed February 19, 2026. [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. Accessed February 19, 2026. [Link]
Sources
- 1. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]
- 2. You are being redirected... [hit2lead.com]
- 3. magritek.com [magritek.com]
- 4. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 5. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Publish Comparison Guide: FTIR Characterization of 5-(Aminomethyl)-2-pyrrolidinone Oxalate
Executive Summary
5-(Aminomethyl)-2-pyrrolidinone oxalate is a critical intermediate in the synthesis of pyrrolidine-based pharmaceuticals and chiral building blocks. Characterizing this compound requires distinguishing the specific salt form from its free base precursor and potential impurities (free oxalic acid).
This guide provides a technical comparative analysis of the FTIR spectral features required to validate the oxalate salt formation . Unlike simple identity tests, this protocol focuses on the proton transfer evidence —the shift from a primary amine to an ammonium species—and the specific vibrational modes of the oxalate counterion.
Structural & Theoretical Framework
To accurately interpret the FTIR spectrum, one must understand the vibrational modes of the three distinct chemical species involved in the characterization matrix.
The Characterization Matrix
| Species | Role | Key Functional Groups |
| 5-(Aminomethyl)-2-pyrrolidinone (Base) | Precursor | |
| Oxalic Acid (Free Acid) | Reagent/Impurity | Carboxylic Acid (-COOH) |
| The Product (Oxalate Salt) | Target |
Mechanism of Spectral Shift
The formation of the salt involves the protonation of the exocyclic primary amine by oxalic acid.
-
Amine Transformation: The sharp N-H stretches of the free amine (
) disappear, replaced by the broad, multiple-band structure of the ammonium ion ( ). -
Acid Transformation: The carbonyl stretch of the free oxalic acid (
) shifts to lower frequencies as it becomes a carboxylate anion ( ), often overlapping with the lactam amide band.
Comparative Spectral Analysis
The following table contrasts the expected absorption peaks. Use this data to validate your experimental results.
Table 1: Diagnostic FTIR Peak Assignments
| Functional Group | Mode | Free Base (Precursor) | Oxalic Acid (Impurity) | Oxalate Salt (Target) |
| N-H Stretch | 3300–3400 cm | N/A | 2800–3200 cm | |
| Lactam C=O | 1660–1690 cm | N/A | 1660–1690 cm | |
| Acid/Anion C=O | N/A | 1690–1750 cm | 1590–1640 cm | |
| Ammonium Bend | N/A | N/A | 1500–1600 cm | |
| C-O / C-C | N/A | ~1200–1300 cm | 1300–1400 cm |
Critical Insight: The most definitive proof of salt formation is the disappearance of the sharp amine doublet (~3350 cm
) and the appearance of the broad ammonium band (~3000 cm), combined with the shift of the oxalate carbonyl to the 1600 cm region.
Detailed Band Interpretation
Region 1: The High-Frequency Region (2500–3500 cm )
-
The "Ammonium Envelope": In the oxalate salt, the primary amine is protonated to form
. This creates a complex, broad absorption band extending from 2500 to 3200 cm , often containing "combination bands" (overtones) characteristic of amine salts. -
Differentiation: If you see sharp, distinct peaks above 3300 cm
, your sample likely contains unreacted free base or the salt has dissociated (common in hygroscopic samples).
Region 2: The Double Bond Region (1500–1750 cm )
This is the most complex region due to overlapping signals:
-
Lactam Amide I: The pyrrolidinone ring carbonyl persists around 1660–1690 cm
. -
Oxalate Asymmetric Stretch: The ionized carboxylate group (
) absorbs strongly between 1590–1640 cm . -
Result: Expect a very broad, intense, potentially split peak covering 1600–1700 cm
.-
Warning: A distinct shoulder or peak >1710 cm
suggests the presence of free oxalic acid (incomplete reaction or incorrect stoichiometry).
-
Region 3: The Fingerprint Region (1000–1400 cm )
-
Symmetric Carboxylate Stretch: Look for a strong band between 1300–1400 cm
. This confirms the presence of the oxalate anion. -
C-N Stretch: The exocyclic C-N stretch shifts slightly upon protonation but is often difficult to assign definitively without isotopic labeling.
Experimental Protocol: Salt Characterization
To ensure the spectral features described above are artifacts of the molecule and not the sampling technique, follow this protocol.
Method: KBr Pellet vs. ATR
While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is often superior for salts to visualize the fine structure of the ammonium envelope and avoid pressure-induced crystal changes.
Step-by-Step Workflow
-
Sample Preparation (KBr):
-
Mix 1–2 mg of 5-(Aminomethyl)-2-pyrrolidinone oxalate with ~200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2
m) to minimize scattering (Christiansen effect). -
Press into a transparent pellet using a hydraulic press (8–10 tons).
-
-
Data Acquisition:
-
Resolution: 4 cm
. -
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Background: Fresh KBr blank.
-
-
Data Processing:
-
Perform baseline correction.
-
Do not smooth the spectrum excessively, as this may obscure the splitting in the carbonyl region.
-
Validation Logic Diagram
Use the following decision tree to interpret your FTIR data and validate the product identity.
Caption: Logical workflow for validating 5-(Aminomethyl)-2-pyrrolidinone oxalate salt formation via FTIR spectral analysis.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Ammonium oxalate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. (2025).[2][3] 5-(Aminomethyl)-2-pyrrolidinone Compound Summary. National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link] (Validates general amine salt spectral regions).
Sources
A Senior Application Scientist's Guide to HPLC Method Development for 5-(Aminomethyl)-2-pyrrolidinone Oxalate
Introduction: The Analytical Challenge of a Small, Polar Amine
5-(Aminomethyl)-2-pyrrolidinone is a polar, primary amine with a lactam moiety. In its common oxalate salt form, it presents a significant analytical challenge for chromatographers. The primary difficulties arise from its high polarity, which leads to poor retention on conventional reversed-phase (RP) columns, and its lack of a strong native chromophore, complicating detection at low concentrations using UV-Vis spectroscopy.
Accurate and robust quantification of this molecule is critical in pharmaceutical development, from purity analysis of the active pharmaceutical ingredient (API) to dissolution testing and stability studies of finished products. This guide provides an in-depth comparison of strategic HPLC-based approaches for the analysis of 5-(Aminomethyl)-2-pyrrolidinone oxalate. We will explore the underlying principles, compare performance based on experimental evidence, and provide a detailed protocol for a recommended method, empowering researchers to select and develop a method best suited for their analytical needs.
Comparative Analysis of Chromatographic Strategies
The selection of an appropriate HPLC method hinges on balancing the required sensitivity, selectivity, available instrumentation, and the need for compatibility with mass spectrometry (MS). Three primary strategies stand out: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pre-column Derivatization followed by RP-HPLC.
Caption: A high-level workflow for selecting an appropriate HPLC method.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This technique is a common first approach to retain highly polar, ionizable compounds on ubiquitous C8 or C18 columns.[1][2]
Causality of Experimental Choices: The core principle involves adding an ion-pairing reagent to the mobile phase.[3] For a cationic analyte like protonated 5-(aminomethyl)-2-pyrrolidinone, an anionic reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS) is used.[3] The reagent's hydrophobic tail adsorbs onto the non-polar stationary phase, creating a pseudo-ion-exchange surface, or it forms a neutral, more hydrophobic ion-pair with the analyte in the mobile phase.[3] Both mechanisms effectively increase the analyte's affinity for the stationary phase, thereby increasing retention time. The choice of ion-pair reagent and its concentration are critical for achieving the desired retention and selectivity.
Caption: Formation of a neutral ion-pair enhances retention on a C18 column.
Performance Characteristics:
-
Retention: Effective at retaining otherwise unretained polar amines.
-
Selectivity: Can be modulated by changing the ion-pair reagent type, chain length, or concentration.
-
Robustness: Can be poor. Long column equilibration times are often required, and baselines may drift if the reagent quality is low.[4]
-
MS Compatibility: Generally poor. Most common ion-pairing reagents like alkyl sulfonates are non-volatile and will contaminate the MS source.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for analyzing highly polar compounds, eliminating the need for ion-pairing reagents.[5][6]
Causality of Experimental Choices: HILIC employs a polar stationary phase (e.g., bare silica, amide, diol, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][8] This high organic content promotes the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes, like 5-(aminomethyl)-2-pyrrolidinone, partition into this aqueous layer and are retained.[6] Elution is achieved by increasing the concentration of water in the mobile phase. The choice of stationary phase and mobile phase pH/buffer are critical for optimizing selectivity and peak shape.[5][8]
Caption: Polar analyte partitioning into the aqueous layer on a HILIC stationary phase.
Performance Characteristics:
-
Retention: Excellent for very polar compounds that are unretained in reversed-phase.[8]
-
Selectivity: Offers a different selectivity profile compared to RP-HPLC.
-
Robustness: Can be sensitive to small variations in mobile phase composition, particularly the water content.[6] Proper column equilibration is crucial.
-
MS Compatibility: Excellent. Uses volatile mobile phases (e.g., acetonitrile, water, ammonium formate/acetate), making it ideal for coupling with mass spectrometry.[5][8]
Method 3: Pre-Column Derivatization with RP-HPLC
This strategy chemically modifies the analyte to enhance its chromatographic and detection properties.[9]
Causality of Experimental Choices: The primary amine of 5-(aminomethyl)-2-pyrrolidinone is reacted with a derivatizing agent to attach a bulky, non-polar group that often contains a strong chromophore or fluorophore.[9][10] Common reagents include o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[10] The resulting derivative is significantly more hydrophobic, allowing for strong retention on a standard C18 column. Furthermore, the attached tag enables highly sensitive detection by UV or fluorescence detectors.[9][11] The reaction must be optimized for completeness and stability of the derivative.[12]
Caption: General workflow for pre-column derivatization and HPLC analysis.
Performance Characteristics:
-
Retention: Excellent on standard RP columns due to increased hydrophobicity.
-
Sensitivity: Greatly enhanced, particularly with fluorescence detection, achieving very low limits of detection (LOD) and quantification (LOQ).[12]
-
Robustness: The derivatization reaction itself can be a source of variability. The stability of the formed derivatives must be carefully assessed, as some, like OPA derivatives, can be unstable.[10][12]
-
MS Compatibility: Generally good, as the derivatized analyte is compatible with RP-HPLC conditions.
Performance Comparison Summary
| Feature | Ion-Pair RP-HPLC | HILIC | Pre-Column Derivatization + RP-HPLC |
| Principle | Increases analyte hydrophobicity via ion-pairing.[2] | Partitions polar analyte into a water layer on a polar stationary phase.[6][8] | Chemically attaches a non-polar, detectable tag to the analyte.[9][10] |
| Primary Column | C18, C8 | Silica, Amide, Diol, Zwitterionic | C18, C8 |
| Retention | Good | Excellent | Excellent |
| Sensitivity (UV) | Low (Native Chromophore) | Low (Native Chromophore) | Very High (Added Chromo/Fluorophore) |
| MS-Compatibility | Poor (non-volatile reagents)[4] | Excellent (volatile mobile phases)[5] | Good |
| Ease of Use | Moderate (long equilibration)[4] | Moderate (sensitive to solvent composition)[6] | Complex (extra sample prep step) |
| Best For | QC labs without MS or HILIC columns. | High-sensitivity analysis, especially with MS detection (e.g., impurity profiling, bioanalysis). | Routine QC requiring very high sensitivity without MS. |
Recommended Protocol: HILIC with UV Detection
For a balance of robust retention, MS-compatibility for future method extension, and avoidance of complex derivatization steps, HILIC is often the superior choice. The following protocol provides a starting point for method development.
1. Instrumentation and Consumables
-
HPLC or UPLC system with a UV detector
-
HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
2. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 5-(Aminomethyl)-2-pyrrolidinone oxalate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the Sample Diluent.
3. Sample Preparation
-
Accurately weigh the sample (e.g., drug substance, powdered tablets) and dissolve in a known volume of Sample Diluent to achieve a target concentration within the calibration range.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) before injection.
4. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) %A (Aqueous) %B (Acetonitrile) 0.0 5.0 95.0 5.0 30.0 70.0 5.1 5.0 95.0 | 8.0 | 5.0 | 95.0 |
5. System Suitability
-
Inject a mid-level standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%
-
Trustworthiness: The Imperative of Method Validation
The protocol described is a starting point. To ensure trustworthiness, any developed method must undergo rigorous validation according to ICH Q2(R1) guidelines. This self-validating system confirms the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrating that the peak for 5-(aminomethyl)-2-pyrrolidinone is free from interference from excipients, impurities, or degradation products.
-
Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.[13]
-
Accuracy and Precision: Assessing the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.[13][14]
-
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[13]
Conclusion
Developing a robust HPLC method for 5-(Aminomethyl)-2-pyrrolidinone oxalate requires a strategic approach tailored to the molecule's inherent challenges.
-
Ion-Pair RP-HPLC is a viable but often problematic option due to MS incompatibility and potential for poor reproducibility.
-
Pre-column derivatization offers exceptional sensitivity for UV/Fluorescence detection but adds complexity and potential for error in sample preparation.
-
HILIC stands out as the most versatile and modern approach. It provides excellent retention for this highly polar analyte while using MS-friendly mobile phases, making it an ideal platform for both routine quality control and advanced research applications like impurity identification or bioanalysis.
By understanding the causality behind each technique, researchers can confidently select, develop, and validate a method that ensures the scientific integrity and accuracy of their results.
References
-
Giménez-Bastida, J. A., et al. (2025). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Molecules, 30(1), 123. [Link]
-
Covaliu-Miercuri, I. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Restek. [Link]
-
Wang, F., & Li, L. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies, 34(19), 2375-2390. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
ResearchGate. Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]
-
Zhang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5843–5849. [Link]
-
Balogh, S. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Diduco. Technique: HILIC. [Link]
-
Patel, K. N., et al. (2021). RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box- Behnken Design. Journal of Pharmaceutical Research International, 33(59B), 254-266. [Link]
-
Al-Lawati, H. A. J., et al. (2021). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Rasayan Journal of Chemistry, 14(1), 54-62. [Link]
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Comparative Analysis of Mass Spectrometric Fragmentation: 5-(Aminomethyl)-2-pyrrolidinone vs. Structural Analogs
Executive Summary
5-(Aminomethyl)-2-pyrrolidinone (MW: 114.15 Da), often an intermediate in the synthesis of GABA analogs and peptide mimetics, presents a distinct mass spectrometric profile governed by its lactam ring stability and the lability of its exocyclic primary amine.
This guide provides a comparative analysis of its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), details the differentiation from its structural isomer (3-amino-2-piperidinone), and outlines a validated derivatization protocol for GC-MS analysis.
Part 1: Ionization Modalities & Spectral Signatures[1][2]
The choice of ionization technique drastically alters the observed topology of the mass spectrum. The table below contrasts the expected spectral features.
Table 1: Comparative Ionization Profile[3]
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, Positive Mode) |
| Dominant Species | Fragment Ions (Hard Ionization) | Protonated Molecule |
| Base Peak | ||
| Molecular Ion | Weak or Absent ( | Strong ( |
| Key Neutral Losses | ||
| Structural Insight | Fingerprinting, Isomer differentiation | Molecular weight confirmation, Purity |
Part 2: Mechanistic Fragmentation Analysis
The fragmentation of 5-(Aminomethyl)-2-pyrrolidinone is driven by two competing mechanisms:
Primary Fragmentation Pathways (EI)
-
-Cleavage (Dominant Pathway):
The ionization of the nitrogen lone pair (either on the ring or the side chain) triggers the cleavage of the C5-exocyclic bond.
-
Mechanism: Homolytic cleavage releases the stable aminomethyl radical (
, 30 Da). -
Result: Formation of the 2-pyrrolidinone cation (
84). This is often the base peak or a major diagnostic ion.
-
-
Lactam Ring Degradation: Following the initial ionization, the pyrrolidinone ring can undergo stepwise degradation.
-
Loss of CO: A neutral loss of carbon monoxide (28 Da) from the cyclic ketone reduces the ring size, typically observed in secondary fragmentation stages.
-
Loss of Ethylene: A retro-Diels-Alder-like mechanism can eject ethylene (
, 28 Da), particularly if the ring opens.
-
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation tree for 5-(Aminomethyl)-2-pyrrolidinone under Electron Ionization (EI).
Part 3: Comparative Performance – Distinguishing Isomers
A critical challenge in drug development is distinguishing 5-(Aminomethyl)-2-pyrrolidinone from its six-membered ring isomer, 3-amino-2-piperidinone . Both have a MW of 114, but their fragmentation "fingerprints" differ significantly due to ring strain and substituent placement.
Table 2: Isomer Differentiation Matrix
| Diagnostic Feature | 5-(Aminomethyl)-2-pyrrolidinone | 3-Amino-2-piperidinone |
| Base Peak Origin | Exocyclic cleavage (Loss of side chain) | Ring cleavage (Retro-Diels-Alder) |
| Key Fragment ( | High Intensity (Stable 5-ring cation) | Low Intensity (Requires complex rearrangement) |
| Key Fragment ( | High Intensity ( | Low/Absent (Amine is directly on ring) |
| Loss of | Moderate (Exocyclic amine) | High (Alpha-amino group elimination) |
Analyst Note: If the spectrum shows a dominant
Part 4: Experimental Protocol – GC-MS Derivatization
Due to the polarity of the amide and primary amine groups, direct GC-MS analysis often results in peak tailing and thermal degradation. Silylation is the gold-standard protocol to ensure volatility and spectral reproducibility.
Reagents[4]
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Standard: 5-(Aminomethyl)-2-pyrrolidinone (High Purity).
Step-by-Step Workflow
-
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.
-
Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes . (Higher temperatures may degrade the lactam ring).
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
-
Result: Expect a di-TMS derivative (MW: 258 Da).
-
One TMS on the primary amine (
). -
One TMS on the lactam nitrogen (
). -
Note: The lactam oxygen is less likely to silylate under mild conditions compared to the amide nitrogen (N-silylation vs O-silylation tautomerism).
-
Derivatization Workflow Diagram
Figure 2: Optimized derivatization workflow for GC-MS analysis of polar lactams.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Methyl-2-pyrrolidinone (Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 5-(Aminomethyl)-2-pyrrolidinone Compound Summary. National Library of Medicine. Available at: [Link]
- Zuba, D. (2012). Identification of impurities and by-products in 4-MMC (mephedrone) and related synthetic cathinones. (Provides mechanistic insight into pyrrolidine ring stability).
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling of amino acids and related compounds. Journal of Experimental Botany. Available at: [Link]
Sources
A Comparative Guide to Lactam Building Blocks: The Versatility of 5-(Aminomethyl)-2-pyrrolidinone
Introduction: The Enduring Significance of Lactams in Chemical Synthesis
Lactams, cyclic amides of varying ring sizes, are a cornerstone of modern organic and medicinal chemistry.[1][2] Their prevalence in a vast array of natural products, pharmaceuticals, and advanced materials underscores their importance as versatile building blocks.[2] From the life-saving β-lactam core of penicillin to the high-performance polyamide, Nylon 6, derived from caprolactam, these heterocycles offer a unique combination of chemical reactivity, structural rigidity, and hydrogen-bonding capabilities.[1][3]
In the realm of drug discovery, the lactam scaffold is a privileged structure, frequently employed to impart desirable pharmacokinetic properties and to mimic peptide bonds, thereby enhancing metabolic stability and receptor affinity.[2] The anticonvulsant Levetiracetam and the oral anticoagulant Rivaroxaban are prominent examples of drugs built around a lactam core.[1] In materials science, the ring-opening polymerization (ROP) of lactams provides an efficient route to a diverse range of polyamides with tunable thermal and mechanical properties.[3][4]
This guide presents a detailed comparative analysis of 5-(aminomethyl)-2-pyrrolidinone, a functionalized γ-lactam, with other key lactam building blocks. We will explore its unique chemical attributes and performance in critical synthetic transformations, supported by experimental insights and comparative data.
Focus on 5-(Aminomethyl)-2-pyrrolidinone: A Bifunctional Building Block
5-(Aminomethyl)-2-pyrrolidinone is a chiral, bifunctional molecule featuring a five-membered lactam ring and a primary aminomethyl side chain. This unique combination of a nucleophilic amine and a reactive lactam moiety opens up a wide range of possibilities for chemical derivatization and polymer synthesis.
The presence of the primary amine allows for a variety of secondary transformations, such as N-alkylation, acylation, and conjugation to other molecules, making it an attractive scaffold for the development of novel therapeutics and functional materials. The pyrrolidinone ring itself can participate in reactions at the lactam nitrogen or undergo ring-opening polymerization to yield functional polyamides.
Comparative Analysis of Lactam Building Blocks
To understand the unique advantages of 5-(aminomethyl)-2-pyrrolidinone, it is essential to compare it with other commonly used lactam building blocks. This section will focus on a comparison with 2-pyrrolidinone (a non-functionalized γ-lactam) and ε-caprolactam (a larger, six-membered lactam).
Chemical Reactivity: N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of lactam-based molecules. The presence of the aminomethyl group in 5-(aminomethyl)-2-pyrrolidinone introduces an additional site of reactivity compared to 2-pyrrolidinone.
Discussion of Experimental Choices:
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the lactam nitrogen without competing nucleophilic attack on the alkyl halide. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction. For 5-(aminomethyl)-2-pyrrolidinone, a protection strategy for the primary amine (e.g., as a Boc-carbamate) is often necessary to prevent side reactions, such as N,N'-dialkylation or polymerization.
Table 1: Comparison of N-Alkylation Reactivity
| Feature | 2-Pyrrolidinone | 5-(Boc-aminomethyl)-2-pyrrolidinone | ε-Caprolactam |
| Relative Reactivity | Moderate | Moderate to High | High |
| Key Considerations | Straightforward deprotonation of lactam NH. | Requires protection of the primary amine to ensure selective N-alkylation of the lactam. | Higher ring strain can lead to faster reaction rates but also potential for side reactions. |
| Typical Reaction Conditions | NaH, Alkyl halide, DMF, 25-50°C | 1. Boc protection (Boc₂O, Et₃N, DCM). 2. NaH, Alkyl halide, DMF, 25-50°C. 3. Deprotection (TFA or HCl). | NaH, Alkyl halide, DMF, 25-50°C |
Experimental Protocol: N-Alkylation of 2-Pyrrolidinone
Materials:
-
2-Pyrrolidinone (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-pyrrolidinone in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of the lactam.
-
Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 2-pyrrolidinone.
Diagram 1: N-Alkylation Workflow
Caption: Simplified mechanism of anionic ring-opening polymerization of lactams.
Conclusion: Strategic Selection of Lactam Building Blocks
The choice of a lactam building block is a critical decision in the design of new molecules and materials. While simple lactams like 2-pyrrolidinone and ε-caprolactam offer straightforward routes to a variety of structures, functionalized lactams such as 5-(aminomethyl)-2-pyrrolidinone provide a gateway to more complex and tailored architectures.
The presence of the aminomethyl group in 5-(aminomethyl)-2-pyrrolidinone offers a significant advantage for applications requiring post-synthesis modification, such as drug conjugation or the introduction of specific functionalities into a polymer backbone. However, this added functionality necessitates more complex synthetic strategies, including protection and deprotection steps, to control reactivity during N-alkylation and polymerization.
Ultimately, the optimal choice of a lactam building block will depend on the specific requirements of the target application, balancing synthetic accessibility with the desired final properties of the molecule or material.
References
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Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - The Royal Society of Chemistry. (2022, August 4). Retrieved February 19, 2026, from [Link]
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Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019, August 28). Retrieved February 19, 2026, from [Link]
-
Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs | Research. (2023, December 7). Retrieved February 19, 2026, from [Link]
-
Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. (2007, October 23). Retrieved February 19, 2026, from [Link]
-
Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor | Organic Letters - ACS Publications. (2008, October 28). Retrieved February 19, 2026, from [Link]
-
Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Renewable Lactam Monomer for Tunable and Processable Polyamides - OSTI. (n.d.). Retrieved February 19, 2026, from [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. (2024, January 8). Retrieved February 19, 2026, from [Link]
-
A New Tetracyclic Lactam Building Block for Thick, Broad-Bandgap Photovoltaics | Journal of the American Chemical Society. (2014, July 24). Retrieved February 19, 2026, from [Link]
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - MDPI. (2022, June 5). Retrieved February 19, 2026, from [Link]
-
Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - MDPI. (2018, March 22). Retrieved February 19, 2026, from [Link]
-
Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds - International Journal of Chemical and Biological Sciences. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ring-opening polymerization - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Introduction to Pyrrolidone and Caprolactam Chemistry - OUCI. (n.d.). Retrieved February 19, 2026, from [Link]
-
synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (n.d.). Retrieved February 19, 2026, from [Link]
-
(5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of 5-Amino-2-pyrrolidinone and Its Derivatives - Crossref. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (2022, March 23). Retrieved February 19, 2026, from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study - MDPI. (2023, December 20). Retrieved February 19, 2026, from [Link]
-
5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Main activators in anionic lactam ring-opening polymerization. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction - ResearchGate. (2021, June). Retrieved February 19, 2026, from [Link]
-
Full article: An alternate synthesis of levetiracetam - Taylor & Francis. (2010, October 13). Retrieved February 19, 2026, from [Link]
-
The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing - ChemAnalyst. (2025, September 1). Retrieved February 19, 2026, from [Link]
-
Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy - myExperiment. (n.d.). Retrieved February 19, 2026, from [Link]
-
An asymmetric synthesis of Levetiracetam. (n.d.). Retrieved February 19, 2026, from [Link]
-
DRUG SPOTLIGHT…LEVETIRACETAM - New Drug Approvals. (2013, November 28). Retrieved February 19, 2026, from [Link]
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(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025, October 15). Retrieved February 19, 2026, from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reactivity ratios and copolymer composition | Intro to Polymer Science Class Notes. (2025, August 15). Retrieved February 19, 2026, from [Link]
-
Polyamide from lactams by reactive rotational molding via anionic ring-opening polymerization: Optimization of processing parameters - ResearchGate. (2025, December 27). Retrieved February 19, 2026, from [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (n.d.). Retrieved February 19, 2026, from [Link]
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Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
-
anionic ring-opening polymerization (08978) - The IUPAC Compendium of Chemical Terminology. (n.d.). Retrieved February 19, 2026, from [Link]
-
Enhancing control and speed in anionic ring-opening polymerization: A continuous-flow approach for rapid, well-defined polymers in milliseconds. (n.d.). Retrieved February 19, 2026, from [Link]
-
Kinetics of the Aqueous-Phase Copolymerization of MAA and PEGMA Macromonomer: Influence of Monomer Concentration and Side Chain Length of PEGMA - MDPI. (2017, April 20). Retrieved February 19, 2026, from [Link]
-
Reactivity Ratios Estimation of the Free‐Radical Polymerization of Itaconic Acid and N‐Vinyl‐2‐Pyrrolidone by the Error‐in‐Variables Methodology - Krieger - 2020 - DOI. (2020, July 30). Retrieved February 19, 2026, from [Link]
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Comparison of mechanical properties polyamide materials produced by different additive technologies - Acta Tecnologia. (2024, June 26). Retrieved February 19, 2026, from [Link]
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Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
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Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
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Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants - Yonsei University. (2022, July 12). Retrieved February 19, 2026, from [Link]
-
Multifunctional Roles of PVP as a Versatile Biomaterial in Solid State - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Effect of Molecular Structure of Side Chain Polymers on "Click" Synthesis of Thermosensitive Molecular Brushes - TRACE: Tennessee. (2017, May 5). Retrieved February 19, 2026, from [Link]
-
Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. (n.d.). Retrieved February 19, 2026, from [Link]
-
Study of the physico-chemical characteristics of reinforced composite polymer materials. (n.d.). Retrieved February 19, 2026, from [Link]
-
Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, t. (2025, April 3). Retrieved February 19, 2026, from [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes - MDPI. (2021, May 28). Retrieved February 19, 2026, from [Link]
-
The synthesis and study of side-chain lactam-bridged peptides - PubMed - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model - PubMed. (2021, April 21). Retrieved February 19, 2026, from [Link]
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Thermal Analysis (TGA/DSC) of 5-(Aminomethyl)-2-pyrrolidinone Oxalate: A Comparative Characterization Guide
Executive Summary: The Strategic Role of the Oxalate Salt
In the development of pyrrolidinone-based pharmaceutical intermediates, 5-(Aminomethyl)-2-pyrrolidinone (CAS 154148-69-3 / 145414-31-9) serves as a critical chiral building block, particularly for protease inhibitors and anti-infectives. However, the free base form of this amine often presents as a viscous, hygroscopic oil or low-melting solid, complicating purification and handling.
This guide analyzes the Oxalate Salt form (CAS 1050590-36-7) as a superior alternative for solid-state isolation. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can validate the salt's stoichiometry, purity, and thermal stability. This document outlines the comparative advantages of the oxalate salt and provides a self-validating protocol for its characterization.
Comparative Analysis: Why Oxalate?
The selection of the oxalate salt over the free base or hydrochloride is driven by the need for crystallinity and purification leverage.
Table 1: Physicochemical Comparison of Forms
| Feature | Free Base (Amine) | Oxalate Salt (Target) | Hydrochloride Salt (Alternative) |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid | Crystalline Solid |
| Hygroscopicity | High (Deliquescent) | Low to Moderate | Moderate to High |
| Purification | Distillation (High Vacuum) | Recrystallization (Ethanol/Water) | Recrystallization |
| Thermal Stability | Low (Oxidation prone) | High (up to MP) | High |
| Stoichiometry | N/A | Typically 1:1 (Amine:Acid) | 1:1 or 1:2 |
| Handling | Difficult (requires inert atm) | Easy (free-flowing powder) | Good |
Causality of Choice: The oxalate anion often forms a rigid hydrogen-bond network with the pyrrolidinone amide and the primary amine, forcing the molecule into a stable crystal lattice. This "salting out" effect is a standard purification tactic when the free base is an oil [1, 2].
Experimental Protocol: Self-Validating TGA/DSC System
To ensure data integrity, the following protocol uses a simultaneous or coupled TGA/DSC approach. This allows for the direct correlation of mass loss (TGA) with heat flow events (DSC), distinguishing between desolvation, melting, and decomposition.
Instrument Configuration
-
Crucibles: Aluminum (hermetically sealed with a pinhole) or Alumina (open) depending on decomposition risk. Recommendation: Alumina open pans to prevent pressure buildup during oxalate decomposition.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment prevents oxidative artifacts). -
Heating Rate: 10°C/min (Standard) and 2°C/min (High Resolution for MP determination).
-
Temperature Range: 30°C to 350°C.
Workflow Diagram (Graphviz)
Caption: Integrated TGA/DSC workflow for validating salt stoichiometry and thermal stability.
Expected Thermal Profile & Data Interpretation
Since specific literature curves for CAS 1050590-36-7 are proprietary, the following analysis is derived from the fundamental behavior of pyrrolidinone amine oxalates [3, 4].
The TGA Curve (Mass Loss)
The TGA profile serves as a stoichiometric check.
-
Event A (Ambient - 100°C): Surface moisture loss. If the sample is a hydrate, expect a step calculation matching water moles.
-
Event B (Decomposition Onset): Oxalate salts of amines typically decompose immediately after or during melting.
-
Mechanism:[1] Proton transfer back to the oxalate anion, followed by decarboxylation of oxalic acid (
). -
Validation: Calculate the theoretical mass loss of the oxalate moiety.
-
MW (Salt)
204.18 g/mol -
MW (Oxalic Acid) = 90.03 g/mol
-
Expected Mass Loss if Oxalic Acid sublimes/decomposes: ~44% (This varies if the amine also volatilizes).
-
-
The DSC Curve (Heat Flow)
-
Event A (Endotherm): Melting Point.
-
Prediction: While the free base is an oil/low solid, the oxalate salt is expected to melt in the range of 110°C – 160°C .
-
Shape: Sharp endotherm indicating crystallinity. A broad peak suggests impurities or amorphous content.
-
-
Event B (Exotherm/Endotherm): Decomposition.
-
Immediately following the melt, an erratic baseline or sharp exotherm indicates the breakdown of the oxalate anion.
-
Stoichiometric Calculation Example
To validate that your sample is the Mono-oxalate (1:1) and not a mixture:
-
Calculate Theoretical Content:
-
Analyze TGA: If a distinct weight loss step corresponds to the sublimation of the acid component (often seen in weak salts), it should match the 44.1% fraction. If the salt decomposes as a unit, the onset temperature is your stability limit.
References
-
Preparation of 2-aminomethyl-pyrrolidine derivatives. Google Patents. (Process for stabilizing pyrrolidine intermediates via salt formation). Link
-
Synthesis and Properties of Pyrrolidinone Derivatives. Organic Chemistry Portal. (General synthesis of 1,5-disubstituted pyrrolidin-2-ones). Link
-
Thermal Decomposition of Oxalates. ResearchGate. (Mechanistic insight into the TGA profiles of oxalate salts). Link
-
PubChem Compound Summary: 5-(Aminomethyl)-2-pyrrolidinone. National Center for Biotechnology Information. (Source for MW and chemical structure data). Link
Sources
Safety Operating Guide
Navigating the Disposal of 5-(Aminomethyl)-2-pyrrolidinone Oxalate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Aminomethyl)-2-pyrrolidinone oxalate, ensuring the safety of personnel and compliance with environmental regulations. Our focus is not just on the "how," but the "why," offering insights rooted in chemical safety principles to foster a culture of comprehensive laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for 5-(Aminomethyl)-2-pyrrolidinone oxalate may not always be readily available, we can infer its primary hazards from data on structurally similar compounds and the known toxicology of its components: the pyrrolidinone ring with an aminomethyl group and the oxalate counter-ion.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to present the following hazards:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[1][2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and redness.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with the eyes can result in significant irritation and potential damage.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosol may irritate the respiratory tract.[1][2] |
The oxalate component also presents a significant health hazard. Oxalates are corrosive and can cause severe burns upon contact.[3] If swallowed, they can lead to a sharp reduction in serum calcium, potentially affecting brain function, and may cause kidney damage.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following personal protective equipment is mandatory when handling 5-(Aminomethyl)-2-pyrrolidinone oxalate for disposal:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is essential.[2]
Spill Management: A Proactive Approach to Safety
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For minor spills:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
For major spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Protocol: A Step-by-Step Guide
The disposal of 5-(Aminomethyl)-2-pyrrolidinone oxalate must be conducted in strict accordance with local, state, and federal regulations.[5][6][7] The following procedure provides a general framework for its proper disposal.
Step 1: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[8][9]
-
Toxicity: Based on the "Harmful if swallowed" (H302) classification, this compound may be considered toxic.
-
Corrosivity: The oxalate component can be corrosive.[3]
Therefore, it is prudent to manage 5-(Aminomethyl)-2-pyrrolidinone oxalate as a hazardous waste .
Step 2: Container Selection and Labeling
-
Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Aminomethyl)-2-pyrrolidinone oxalate," and the specific hazard warnings (e.g., "Toxic," "Irritant").[10]
Step 3: Waste Segregation and Storage
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[11] Keep it segregated from strong acids and strong oxidizing agents.[3]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent the release of material in case of a leak.[12]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of 5-(Aminomethyl)-2-pyrrolidinone oxalate must be handled by a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 5-(Aminomethyl)-2-pyrrolidinone oxalate.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5-(Aminomethyl)-2-pyrrolidinone oxalate is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, we can ensure a safe working environment and protect our planet. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety office for specific guidance and to ensure full compliance with all applicable regulations.
References
- List of GHS Hazard and Precautionary Statements. (n.d.).
-
GHS H and P codes. (n.d.). QIAGEN. Retrieved from [Link]
-
GHS precautionary statements. (2026, January). In Wikipedia. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
P-statements: They're Precautionary … and Perplexing. (2019, January 10). Sphera. Retrieved from [Link]
-
The CLP Regulation (Regulation 1272/2008) - precautionary (P) statement P501. (2024, April 26). Health and Safety Executive. Retrieved from [Link]
-
GHS Precautionary Statements - List and Codes. (n.d.). BradyID.com. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press (US). Retrieved from [Link]
-
GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. Retrieved from [Link]
-
Guide to labelling of chemical products, including small packages. (2021, April 22). Alchemy Compliance. Retrieved from [Link]
-
OXALIC ACID DIHYDRATE Safety Data Sheet. (2022, June 20). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Hazard statements. (n.d.). MSDS Europe. Retrieved from [Link]
- EPA HAZARDOUS WASTE CODES. (n.d.).
-
SODIUM OXALATE Material Safety Data Sheet. (2011, March 14). Harper College. Retrieved from [Link]
- Hazardous Substance Fact Sheet: Ammonium Oxalate. (2009, April). New Jersey Department of Health.
-
Hazardous Waste Reference Guidebook. (n.d.). Regulations.gov. Retrieved from [Link]
- EPA Hazardous Waste Code. (n.d.).
- INFORMATION SHEET: CS7 – SAFE DISPOSAL OF HAZARDOUS (Special) CHEMICAL WASTE. (n.d.). Bangor University.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Safe Work Australia. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
-
SAFETY DATA SHEET: NMP, 1-methyl-2-pyrrolidone. (2015, June 17). Greenfield Global. Retrieved from [Link]
-
Hazardous substance assessment – 1-Methyl-2-pyrrolidone. (2025, December 19). Canada.ca. Retrieved from [Link]
-
N-METHYL-2-PYRROLIDINONE. (2021, January 5). Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 2. GHS label - ChemicalBook [chemicalbook.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sphera.com [sphera.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. bangor.ac.uk [bangor.ac.uk]
- 12. osha.gov [osha.gov]
Personal protective equipment for handling 5-(Aminomethyl)-2-pyrrolidinone oxalate
[1][2]
Part 1: The Core Directive (Safety Philosophy)
As researchers, we often treat salts of intermediates as "inert powders" until proven otherwise.[1] This is a dangerous fallacy. 5-(Aminomethyl)-2-pyrrolidinone oxalate is not just a building block; it is a convergence of two distinct hazard classes: a reactive primary amine and a nephrotoxic oxalate salt.[2][1]
Your safety relies on controlling two vectors: inhalation of micro-particulates (dust) and dermal absorption (especially when solvated). The oxalate component, if absorbed systemically, precipitates calcium ions in the blood and kidneys (hypocalcemia/nephrolithiasis).[1][3] The amine component is a mucosal irritant.[1]
The Golden Rule: Treat this compound as a Category 3 Potent Compound (OEB 3) until specific toxicological data proves otherwise.[1] Engineering controls (containment) take precedence over PPE.
Part 2: Hazard Deconstruction & PPE Matrix[1][2]
The "Why" Behind the Hazard
-
The Amine (5-Aminomethyl-2-pyrrolidinone): Basic functionality (
).[2][1] Causes chemical irritation to mucous membranes.[2][3] -
The Oxalate Counter-ion: Reducing agent.[1][4] Corrosive to tissue. Systemic toxin.[2]
-
The Combination: An acidic salt that can liberate free amine in basic conditions or oxalic acid in strong acidic conditions.[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The primary vector is dust.[2][1] Oxalate dusts are severe respiratory irritants.[2][3] Never handle open containers on an open bench. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Solvent Permeation: Dry powder does not permeate nitrile easily.[1] However, if dissolved in DMSO or DMF, the solvent acts as a carrier, pulling the toxicant through the glove.[1] Latex is not recommended due to variable amine resistance.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that float.[2] Goggles seal the eyes from airborne dust entry.[1] |
| Body | Tyvek® Lab Coat (or similar non-woven) | Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry.[1] Disposable coats prevent cross-contamination.[2] |
Part 3: Operational Protocols (Step-by-Step)
A. The "Self-Validating" Weighing Protocol
Objective: Transfer solid without generating airborne particulate.[2][1]
-
Static Neutralization:
-
Context: Fine organic salts are prone to static charge, causing "jumping" powder.[1]
-
Action: Use an ionizing bar or wipe the spatula with an anti-static cloth before entering the vial.
-
-
The "Zone of Safety":
-
Place the balance inside the fume hood. If the balance is external, use a tarred closed vessel (weigh boat inside a jar) for transport.[1]
-
-
Solvation (The Critical Step):
-
Danger:[2][1][4][5] Adding solvent often generates heat (exothermic solvation).
-
Protocol: Add solvent slowly down the side of the vessel.
-
Validation: Touch the bottom of the vial (with gloved hand). If significant heat is generated, stop and allow to cool.[1][6] Heat increases volatility and glove permeation rates.
-
B. Decontamination Workflow
Objective: Ensure no residue leaves the containment zone.[2][6]
-
Wipe Down: Use a wet wipe soaked in 5% Sodium Bicarbonate (to neutralize trace oxalic acid) followed by water.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure the contaminated outer surface never touches skin.[1]
Part 4: Visualization (Logic & Workflow)[1][2]
Diagram 1: Risk Assessment Logic Flow
This decision tree guides the researcher on whether they are ready to handle the compound.[1]
Caption: Decision matrix for determining necessary engineering controls and glove thickness based on physical state and solvent carrier.
Diagram 2: The "Safe Transfer" Workflow
Visualizing the containment procedure to prevent dust exposure.
Caption: Operational workflow emphasizing containment at the weighing and solvation stages.
Part 5: Disposal & Emergency Response[1][2][9]
Waste Segregation (Critical)
-
Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides).[1] The amine moiety can form unstable N-oxides or nitro compounds; the oxalate is a reducing agent that can react violently.[2]
-
Stream: Segregate into Solid Hazardous Waste (Toxic) . If in solution, dispose of in Organic Solvent Waste (if organic solvent) or Aqueous Toxic Waste (if water).[1]
-
Labeling: Clearly tag as "Contains Oxalates – Nephrotoxin."[1]
Emergency Spills[1]
-
Solid Spill: Do not sweep (creates dust).[1][6] Cover with wet paper towels to dampen, then scoop into a waste bag.[1]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.
-
Ingestion: Do not induce vomiting. The oxalate component can cause rapid hypocalcemia.[1][3] Seek medical attention immediately.
References
-
PubChem. (n.d.). Compound Summary: 5-(Aminomethyl)-2-pyrrolidinone.[2][1] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
